molecular formula C45H39ClN4O13S3 B15556403 Sulfo-QSY21-NHS

Sulfo-QSY21-NHS

Cat. No.: B15556403
M. Wt: 975.5 g/mol
InChI Key: GXCGJHGIWCKXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-QSY21-NHS is a useful research compound. Its molecular formula is C45H39ClN4O13S3 and its molecular weight is 975.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H39ClN4O13S3

Molecular Weight

975.5 g/mol

IUPAC Name

1-[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)xanthen-3-yl]-2,3-dihydroindole-5-sulfonic acid chloride

InChI

InChI=1S/C45H38N4O13S3.ClH/c50-42-13-14-43(51)49(42)62-45(52)27-15-19-46(20-16-27)63(53,54)41-4-2-1-3-36(41)44-34-9-5-30(47-21-17-28-23-32(64(55,56)57)7-11-37(28)47)25-39(34)61-40-26-31(6-10-35(40)44)48-22-18-29-24-33(65(58,59)60)8-12-38(29)48;/h1-12,23-27H,13-22H2,(H-,55,56,57,58,59,60);1H

InChI Key

GXCGJHGIWCKXTJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-QSY21-NHS: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-QSY21-NHS, a non-fluorescent quencher widely utilized in the development of fluorescent probes and assays. The information presented herein is intended to support researchers and scientists in the fields of biochemistry, molecular biology, and drug development in effectively utilizing this valuable reagent.

Core Chemical Properties and Structure

This compound is a dark quencher that functions as an efficient energy transfer acceptor for far-red and near-infrared fluorescent dyes.[1] Its key characteristic is a broad and intense absorption spectrum, with a maximum around 661 nm, while exhibiting no native fluorescence.[2][3] This property makes it an ideal acceptor in Fluorescence Resonance Energy Transfer (FRET) applications.[1][2][3][4][5][6] The N-hydroxysuccinimide (NHS) ester functional group provides its reactivity towards primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, as well as amine-modified oligonucleotides.[1][4][5][7][8][9][10] This reaction forms a stable, covalent amide bond.[4] The addition of a sulfonate group (-SO3) to the N-hydroxysuccinimide ring, creating the "Sulfo-NHS" form, significantly increases the molecule's water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents.[8][9][11][12][] This is a key advantage over standard NHS esters, which are generally insoluble in water.[9]

Chemical Structure of the Core Quencher (QSY-21 Moiety)

While the precise structure of the entire this compound molecule is proprietary and not always publicly available, the core QSY-21 chromophore is a xanthene-based dye. The NHS ester and the sulfo group are attached to this core structure.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its non-sulfonated analog, QSY-21 NHS ester.

PropertyValueSource
Molecular Weight ~815.34 g/mol (for SY-21 NHS ester, a QSY-21 equivalent)[4]
Absorption Maximum (λmax) 661 nm[2][3][4]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹ (for SY-21 NHS ester)[4][5]
Quenching Range 580 nm - 680 nm[4][5][6]
Reactivity Primary amines (-NH₂)[1][4][5][7][10]
Solubility DMSO, DMF (for NHS ester); Water, DMF, DMSO (for Sulfo-NHS ester)[4][14]

Experimental Protocols

Protocol: Conjugation of this compound to a Protein

This protocol outlines a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed to prepare a stock solution)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in water, DMF, or DMSO to a concentration of 1-10 mg/mL. The sulfonate group enhances water solubility, but using a small amount of organic solvent can aid in initial dissolution.[8][9][11][12][]

  • Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction is most efficient at a pH of 7-9.[4]

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of QSY-21 (around 661 nm). Note that the NHS by-product can absorb at 260-280 nm, so thorough purification is crucial.[11][15]

Visualizations

Signaling Pathway: Fluorescence Quenching by Sulfo-QSY21

FRET_Quenching cluster_0 FRET Pair Fluorophore Fluorophore Quencher Sulfo-QSY21 Fluorophore->Quencher FRET Emission Fluorescence Fluorophore->Emission Emission (No FRET) NoEmission No Fluorescence (Quenched) Quencher->NoEmission Energy Dissipation Excitation Excitation Light Excitation->Fluorophore Absorption

Caption: Fluorescence Resonance Energy Transfer (FRET) from a donor fluorophore to the Sulfo-QSY21 acceptor, resulting in quenching of the fluorescence signal.

Experimental Workflow: Protein Conjugation with this compound

Protein_Conjugation_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) C 3. Mix Protein and this compound (10-20 fold molar excess of dye) A->C B 2. Prepare this compound Stock Solution B->C D 4. Incubate (1-2h at RT or overnight at 4°C) C->D E 5. Purify Conjugate (Desalting Column) D->E F 6. Characterize Conjugate (Spectrophotometry) E->F

Caption: A step-by-step workflow for the covalent labeling of a protein with this compound.

References

Sulfo-QSY21-NHS: A Technical Guide to Absorption and Quenching in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and quenching capabilities of Sulfo-QSY21-NHS ester, a non-fluorescent acceptor dye critical for the development of fluorescence resonance energy transfer (FRET) probes. This document details its absorption characteristics, quenching range, and provides foundational protocols for its application in labeling biomolecules.

Core Properties of this compound

This compound is a water-soluble, amine-reactive dark quencher. Its utility lies in its ability to efficiently accept energy from a donor fluorophore without emitting fluorescence itself, making it an invaluable tool in designing FRET-based assays for studying molecular interactions. The succinimidyl ester (NHS) moiety allows for covalent labeling of primary amines on proteins, peptides, and amine-modified oligonucleotides.

Quantitative Data Summary

The key spectral and physical properties of this compound and its equivalents (QSY 21 NHS Ester, SY-21 NHS Ester) are summarized below.

PropertyValueReferences
Absorption Maximum (λmax) ~660-661 nm[1][2][3][4][5]
Quenching Range 580 nm - 720 nm
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹
Reactivity Primary amines
Optimal Labeling pH 7 - 9
Solubility DMSO, DMF, Water

Absorption Spectrum

The absorption spectrum of QSY 21, an equivalent of this compound, demonstrates a broad absorption profile in the far-red to near-infrared region. The peak absorption is observed at approximately 660 nm. This broad absorption is crucial for its effectiveness as a quencher for a variety of fluorophores that emit in this range.

Quenching Mechanism and FRET

This compound functions as an acceptor in Fluorescence Resonance Energy Transfer (FRET). In this process, a donor fluorophore, upon excitation, transfers its energy to the proximal this compound molecule non-radiatively. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. This "molecular ruler" characteristic is fundamental to its use in assays that detect changes in molecular proximity.

FRET_Quenching FRET-Based Quenching Mechanism cluster_donor Donor Fluorophore cluster_acceptor This compound (Quencher) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Q_ground Ground State D_excited->Q_ground Energy Transfer Q_excited Excited State Q_ground->Q_excited Heat Heat Dissipation Q_ground->Heat No_Fluorescence No Fluorescence Q_ground->No_Fluorescence Q_excited->Q_ground Relaxation Excitation Excitation Light Excitation->D_ground Absorption FRET FRET (Non-radiative)

FRET-Based Quenching Mechanism of this compound.

Experimental Protocols

The following sections outline generalized protocols for the labeling of biomolecules with this compound.

Preparation of Reagents
  • Biomolecule Solution : Dissolve the protein or amine-modified oligonucleotide in a suitable buffer. A common choice is 0.1 M sodium bicarbonate or phosphate (B84403) buffer at a pH of 7.2-7.5. The concentration of the biomolecule should typically be in the range of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.

  • This compound Stock Solution : Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution of known concentration (e.g., 10 mg/mL).

Protein Labeling Protocol
  • Molar Ratio Calculation : Determine the desired molar ratio of this compound to your protein. This often requires optimization, but a starting point of a 10 to 20-fold molar excess of the dye is common.

  • Reaction Incubation : Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically below 10%) to avoid denaturation of the protein.

  • Incubation : Gently mix the reaction and incubate at room temperature for 1-2 hours, or overnight at 4°C. Protect the reaction from light.

  • Purification : Remove the unreacted this compound and byproducts. This is commonly achieved through size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis.

The following diagram illustrates a typical workflow for labeling a protein with this compound.

Protein_Labeling_Workflow Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Sol Dissolve Protein in Amine-Free Buffer (pH 7.2-7.5) Mixing Add Quencher to Protein Solution (10-20x molar excess) Protein_Sol->Mixing Quencher_Sol Dissolve this compound in DMSO/DMF Quencher_Sol->Mixing Incubation Incubate for 1-2 hours at RT (Protect from light) Mixing->Incubation Purify Separate Labeled Protein (e.g., Desalting Column) Incubation->Purify Final_Product Purified Quencher-Labeled Protein Conjugate Purify->Final_Product

Workflow for Protein Labeling with this compound.

Conclusion

This compound is a highly effective dark quencher with a broad absorption spectrum in the far-red region, making it an ideal acceptor for a wide range of donor fluorophores in FRET-based applications. Its amine-reactive nature allows for straightforward conjugation to various biomolecules. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to incorporate this compound into their experimental designs for studying molecular interactions and developing novel diagnostic and therapeutic agents.

References

Sulfo-QSY21-NHS: A Comprehensive Technical Guide for Advanced Labeling and Quenching Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, benefits, and applications of Sulfo-QSY21-NHS, a water-soluble, amine-reactive dark quencher. Designed for advanced labeling and fluorescence resonance energy transfer (FRET) assays, this document provides detailed technical specifications, experimental protocols, and visual representations of key chemical processes to facilitate its effective integration into research and development workflows.

Core Features and Benefits

This compound is a non-fluorescent dye that functions as an efficient energy transfer acceptor for a broad range of fluorophores, particularly in the far-red and near-infrared spectra. Its key features and the associated benefits are summarized below.

Key Features:

  • Broad Quenching Range: this compound effectively quenches fluorescence over a wide spectral range, typically from 580 nm to 680 nm, with some sources indicating a broader range of 540-750 nm.[1] This makes it a versatile quencher compatible with a variety of common fluorophores.

  • Amine Reactivity: The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (-NH2) on biomolecules such as proteins (e.g., lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing ligands to form stable amide bonds.[1][2]

  • Water Solubility: The inclusion of a sulfonate group ("Sulfo") significantly enhances the water solubility of the molecule. This allows for conjugation reactions to be performed in aqueous buffers under physiological conditions, minimizing the need for organic co-solvents that can be detrimental to sensitive biomolecules.

  • Non-Fluorescent Nature: As a dark quencher, this compound does not emit fluorescence upon accepting energy from a donor fluorophore. This eliminates background fluorescence, leading to improved signal-to-noise ratios in FRET-based assays.

Benefits for Researchers:

  • Enhanced Assay Sensitivity: The broad quenching range and lack of native fluorescence contribute to highly sensitive and specific FRET-based assays for detecting and quantifying molecular interactions, enzyme activity, and conformational changes in biomolecules.

  • Versatile Applications: Its ability to label a wide array of amine-containing molecules makes it suitable for diverse applications, including the development of activity-based probes, molecular beacons, and targeted drug delivery systems.[2]

  • Simplified Bioconjugation: The water-soluble nature of this compound simplifies experimental workflows by allowing for direct labeling in aqueous environments, which is particularly advantageous when working with proteins and other biomolecules that are sensitive to organic solvents.

  • Stable Conjugates: The formation of covalent amide bonds ensures the creation of stable, long-lasting conjugates suitable for a variety of downstream applications and analyses.[2]

Technical Specifications

The following table summarizes the key quantitative data for this compound and its non-sulfonated equivalent, QSY-21 NHS.

PropertyValueSource(s)
Quenching Range 580 - 680 nmAxisPharm
540 - 750 nmMedchemExpress
Absorption Maximum (λmax) ~661 nmAAT Bioquest
656 nmLumiprobe
Molar Extinction Coefficient 89,000 cm⁻¹M⁻¹AAT Bioquest
Recommended Donor Dyes Fluorescein, Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, Cy5AxisPharm

Mechanism of Action: Amine Labeling

The fundamental utility of this compound lies in its ability to covalently attach to biomolecules through the reaction of its NHS ester group with primary amines. This reaction, which is most efficient at a pH between 7.2 and 9, proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.

Reaction_Mechanism Sulfo_QSY21 This compound react Sulfo_QSY21->react Biomolecule Biomolecule-NH₂ Biomolecule->react Conjugate Sulfo-QSY21-Biomolecule (Stable Amide Bond) react->Conjugate + Byproduct N-hydroxysulfosuccinimide react->Byproduct pH 7.2-9 Experimental_Workflow A Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) C Combine and React (1-2h at RT or 2-4h at 4°C) A->C B Prepare this compound Stock (Anhydrous DMSO or DMF) B->C D Quench Reaction (Tris or Glycine) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Labeled Protein E->F FRET_Signaling_Pathway cluster_close Close Proximity (1-10 nm) cluster_far Distant (>10 nm) Excitation Excitation Light Donor Donor Fluorophore Excitation->Donor Donor_far Donor Fluorophore Excitation->Donor_far Acceptor This compound Donor->Acceptor FRET Quenching No Fluorescence (Quenching) Acceptor->Quenching Fluorescence Donor Fluorescence Donor_far->Fluorescence

References

Sulfo-QSY21-NHS: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfo-QSY21-NHS, a thorough understanding of its stability and optimal storage conditions is paramount for ensuring experimental reproducibility and the successful development of novel bioconjugates. This guide provides an in-depth overview of the core principles governing the stability of this compound, drawing upon data for N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS) esters as a whole, due to the limited availability of specific quantitative data for the this compound molecule itself.

Core Concepts: Stability and Reactivity

This compound is an amine-reactive fluorescent dye that contains a sulfo-NHS ester functional group. This group reacts with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) to form stable amide bonds.[1][2] The utility of this compound is intrinsically linked to the integrity of this reactive ester. The primary pathway of degradation is hydrolysis, where the ester reacts with water, rendering it incapable of conjugating to its target.

The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture. Generally, NHS esters exhibit greater stability at acidic pH and are highly susceptible to rapid hydrolysis in basic conditions.

Storage Conditions

Proper storage is critical to maintain the reactivity of this compound. Recommendations from various suppliers for similar NHS and sulfo-NHS esters provide a strong guideline for best practices.

Solid Form: For long-term storage, this compound powder should be stored in a desiccated environment at low temperatures.

Storage TemperatureDurationRecommendations
-20°CUp to 12 monthsStore in the dark, desiccated.[3][4]
4°CStable for 1 yearUpon receipt, store refrigerated.[5]

Stock Solutions: Once dissolved, the stability of this compound decreases significantly. It is crucial to prepare stock solutions fresh and use them promptly. If storage is necessary, it should be at very low temperatures and for a limited time.

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsSealed storage, away from moisture and light.[1]
-20°CUp to 1 monthSealed storage, away from moisture and light.[1] Reconstituted DMSO stock solutions can be stored for less than two weeks.[6]

To avoid condensation, allow the reagent vial to equilibrate to room temperature before opening.[7][8] For optimal stability of stock solutions, consider purging the vial headspace with an inert gas like nitrogen before sealing.[7]

Hydrolysis and pH Stability

pHHalf-life of NHS Ester
74-5 hours[9][10]
81 hour[9][10]
8.610 minutes[9][10]
9Minutes[7][8]

The sulfo-NHS form is generally considered to be somewhat more stable in aqueous solutions than its non-sulfonated NHS counterpart.[7]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework for the conjugation of this compound to a protein. Optimization may be required for specific applications.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF (if starting from solid)

  • Quenching reagent (e.g., 1M Tris-HCl, pH 8.0, or hydroxylamine)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) with 0.15 M NaCl at pH 7.2-7.5.[10]

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The reaction is most efficient at a pH range of 7-8.[10]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.[11]

  • Quenching: Add a quenching reagent to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining this compound.[10]

  • Purification: Remove excess dye and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol for Assessing the Reactivity of this compound

This method allows for a qualitative assessment of the activity of a vial of this compound by measuring the release of the N-hydroxysulfosuccinimide leaving group upon hydrolysis.

Materials:

  • This compound

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)[7]

  • 0.5-1.0 N NaOH[7]

  • Spectrophotometer

Procedure:

  • Initial Absorbance: Dissolve 1-2 mg of this compound in 2 ml of amine-free buffer. Measure the absorbance at 260 nm.[7][8]

  • Base Hydrolysis: To the same solution, add 100 µl of 0.5-1.0 N NaOH and mix for 30 seconds.[7]

  • Final Absorbance: Promptly (within 1 minute) measure the absorbance at 260 nm again.[7][8]

  • Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the this compound was active, as the NHS leaving group absorbs strongly at this wavelength.[7] No measurable increase suggests the reagent has hydrolyzed and is inactive.[7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the hydrolysis pathway, a typical experimental workflow for conjugation, and the logical relationship of factors affecting stability.

Hydrolysis_of_Sulfo_QSY21_NHS Sulfo_QSY21_NHS This compound (Active Ester) Hydrolyzed_Product Hydrolyzed Sulfo-QSY21 (Inactive Carboxylate) Sulfo_QSY21_NHS->Hydrolyzed_Product Hydrolysis NHS_leaving_group N-hydroxysulfosuccinimide H2O H₂O

Caption: Hydrolysis of this compound.

Conjugation_Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-7.5) start->prep_protein prep_dye Prepare this compound Stock Solution (Fresh) start->prep_dye react Combine and Incubate (1-2h RT or O/N 4°C) prep_protein->react prep_dye->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (Desalting Column) quench->purify end End Product: Purified Conjugate purify->end

Caption: Experimental workflow for protein conjugation.

Stability_Factors stability This compound Stability temp Low Temperature stability->temp moisture Low Moisture (Desiccation) stability->moisture ph Acidic pH stability->ph

Caption: Key factors influencing stability.

References

Methodological & Application

Application Notes and Protocols for Sulfo-QSY21-NHS Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with the amine-reactive quencher, Sulfo-QSY21 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins by forming a stable amide bond with primary amino groups, such as the side chain of lysine (B10760008) residues.[1][2] Sulfo-QSY21 is a water-soluble, non-fluorescent quencher with a broad absorption spectrum (580-680 nm), making it an excellent acceptor for various fluorophores in Förster Resonance Energy Transfer (FRET) based applications.[3][4] Labeled antibodies with Sulfo-QSY21 are valuable tools in the development of immunoassays, biosensors, and other applications where quenching of a fluorescent signal is required.[3]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Material/Reagent Supplier Notes
Sulfo-QSY21 NHS EsterVariousStore at -20°C, protected from light and moisture.
Antibody (IgG)User-providedMust be in an amine-free buffer (e.g., PBS).
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor reconstituting the Sulfo-QSY21 NHS ester.
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3In-house preparationReaction buffer.
Phosphate-Buffered Saline (PBS), pH 7.2-7.4In-house preparationFor antibody dialysis and purification.
Desalting Columns (e.g., Sephadex G-25)GE HealthcareFor purification of the antibody-quencher conjugate.
1 M Tris-HCl, pH 8.0 or 1 M GlycineIn-house preparationFor quenching the labeling reaction (optional).
SpectrophotometerN/AFor determining the Degree of Labeling (DOL).
CentrifugeN/AFor use with desalting columns.

Experimental Protocols

This section details the step-by-step procedure for labeling an IgG antibody with Sulfo-QSY21 NHS ester.

Antibody Preparation

Proper preparation of the antibody is critical for successful labeling. The antibody solution must be free of any amine-containing stabilizers like Tris, glycine, or ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines, it must be dialyzed against 1X PBS, pH 7.2-7.4.

  • Concentration Adjustment: For optimal labeling, the antibody concentration should be between 2-10 mg/mL. If necessary, concentrate the antibody using a suitable centrifugal filter device.

Preparation of Sulfo-QSY21 NHS Ester Stock Solution

Due to the moisture-sensitive nature of NHS esters, the Sulfo-QSY21 NHS ester should be dissolved in anhydrous DMSO immediately before use.

  • Allow the vial of Sulfo-QSY21 NHS ester to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the required amount of Sulfo-QSY21 NHS ester in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve 0.893 mg of Sulfo-QSY21 NHS ester (MW = 892.90 g/mol ) in 100 µL of anhydrous DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

Antibody Labeling Reaction

The labeling reaction should be performed at a slightly basic pH to ensure the primary amines on the antibody are deprotonated and available for reaction.

  • Transfer the desired amount of purified antibody into a microcentrifuge tube.

  • Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Add the calculated volume of the 10 mM Sulfo-QSY21 NHS ester stock solution to the antibody solution. The recommended molar excess of dye to antibody is between 10:1 and 20:1. Refer to Table 2 for guidance on the volume of dye to add for different molar ratios.

  • Gently mix the reaction solution by pipetting up and down or by brief vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching buffer can be added to consume any unreacted NHS ester.

  • Add a final concentration of 50-100 mM Tris-HCl or Glycine to the reaction mixture.

  • Incubate for an additional 10-15 minutes at room temperature.

Purification of the Labeled Antibody

It is crucial to remove any unconjugated Sulfo-QSY21 to prevent interference in downstream applications. Size exclusion chromatography using a desalting column is a common and effective method.

  • Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS according to the manufacturer's instructions.

  • Apply the reaction mixture to the top of the resin bed.

  • Centrifuge the column to collect the purified antibody-quencher conjugate. The labeled antibody will elute first, while the smaller, unconjugated dye molecules will be retained in the column.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of quencher molecules conjugated to each antibody molecule. It is determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-QSY21, which is approximately 660 nm (A660).

  • Calculate the DOL using the following formula:

    Protein Concentration (M) = [A280 - (A660 x CF280)] / ε_protein

    Quencher Concentration (M) = A660 / ε_quencher

    DOL = Quencher Concentration / Protein Concentration

    Where:

    • CF280 is the correction factor for the absorbance of Sulfo-QSY21 at 280 nm (0.32).

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_quencher is the molar extinction coefficient of Sulfo-QSY21 at 660 nm (90,000 M⁻¹cm⁻¹).

Storage of the Labeled Antibody

Store the purified Sulfo-QSY21 labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizer such as bovine serum albumin (BSA) to a final concentration of 1-2 mg/mL and store at -20°C in single-use aliquots.

Data Presentation

The following tables provide quantitative data to guide the experimental setup.

Table 1: Properties of Sulfo-QSY21 NHS Ester

Parameter Value Reference
Molecular Weight892.90 g/mol
Maximum Absorbance (λmax)660 nm
Molar Extinction Coefficient (ε)90,000 M⁻¹cm⁻¹ at 660 nm
Correction Factor (CF280)0.32

Table 2: Example Molar Excess Calculations for Labeling 1 mg of IgG (Assuming an IgG molecular weight of 150,000 g/mol )

Desired Molar Excess (Dye:Ab) Volume of 10 mM Sulfo-QSY21 Stock to Add (µL) Expected Degree of Labeling (DOL)
5:13.331 - 3
10:16.673 - 5
15:110.04 - 7
20:113.336 - 9

Note: The expected DOL is an approximation and can vary depending on the specific antibody and reaction conditions.

Visualizations

Antibody Labeling Workflow

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product Ab_Prep Antibody Preparation (Buffer Exchange & Concentration) Mixing Mix Antibody and Dye (pH 8.3, Molar Excess 10-20x) Ab_Prep->Mixing Dye_Prep Sulfo-QSY21-NHS Stock Preparation (10 mM in DMSO) Dye_Prep->Mixing Incubation Incubate 1 hr at Room Temperature Mixing->Incubation Purification Purify via Desalting Column Incubation->Purification Analysis Determine DOL (Spectrophotometry) Purification->Analysis Final_Product Labeled Antibody (Store at 4°C or -20°C) Analysis->Final_Product

Caption: Experimental workflow for labeling antibodies with this compound.

FRET-Based Immunoassay Principle

FRET_Immunoassay cluster_no_analyte No Analyte Present cluster_fret_occurs FRET Occurs cluster_analyte_present Analyte Present cluster_no_fret FRET Disrupted Donor_Ab Donor Fluorophore Antibody Quencher_Ag Quencher-Labeled Antigen Donor_Ab->Quencher_Ag Binding FRET Energy Transfer No_Signal No/Low Signal Donor_Ab2 Donor Fluorophore Antibody Analyte Unlabeled Analyte Donor_Ab2->Analyte Binding No_FRET No Energy Transfer Signal Fluorescent Signal Quencher_Ag2 Displaced Quencher-Antigen

Caption: Principle of a competitive FRET-based immunoassay.

References

Application Notes and Protocols for Oligonucleotide Conjugation with Sulfo-QSY21-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent conjugation of Sulfo-QSY21-NHS ester to amine-modified oligonucleotides. The protocols detailed below cover the conjugation reaction, purification of the resulting conjugate, and its subsequent characterization.

Introduction

Sulfo-QSY21 is a non-fluorescent quencher widely used in the design of various probes, including those for fluorescence resonance energy transfer (FRET) applications. The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-QSY21 readily reacts with primary aliphatic amines, such as those introduced at the 5' or 3' terminus or internally within an oligonucleotide, to form a stable amide bond.[1][2] This process is fundamental for the synthesis of quencher-labeled oligonucleotides for various applications in molecular biology and diagnostics. The sulfonate group on the Sulfo-QSY21 moiety enhances its water solubility, allowing the conjugation reaction to be performed in aqueous buffers without the need for organic co-solvents.[3]

Chemical Reaction and Signaling Pathway

The conjugation reaction involves the nucleophilic attack of the primary amine on the oligonucleotide with the NHS ester of Sulfo-QSY21. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Oligo Amine-Modified Oligonucleotide (R-NH₂) Conjugate Oligonucleotide-Sulfo-QSY21 Conjugate (R-NH-CO-QSY21) Oligo->Conjugate Nucleophilic Attack Quencher This compound Quencher->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS Release

Caption: Chemical reaction scheme for the conjugation of an amine-modified oligonucleotide with this compound.

Experimental Protocols

This section provides a step-by-step guide for the conjugation of this compound to an amine-modified oligonucleotide.

Reagent Preparation

Proper preparation of reagents is critical for a successful conjugation reaction.

ReagentPreparation InstructionsStorage
Amine-Modified Oligonucleotide Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mM. Verify the concentration by measuring the absorbance at 260 nm.-20°C
Conjugation Buffer Prepare a 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer. Adjust the pH to 8.3-8.5.[4] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.[4]4°C for up to 2 months
This compound Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the required amount of this compound directly in the conjugation buffer immediately before use to a stock concentration of 10 mg/mL.Desiccated at -20°C

Conjugation Reaction Workflow

cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Oligo Dissolve Amine-Oligo in Nuclease-Free Water Mix Mix Oligo and This compound in Buffer Oligo->Mix Buffer Prepare 0.1 M Conjugation Buffer (pH 8.3-8.5) Buffer->Mix Quencher Dissolve this compound in Conjugation Buffer Quencher->Mix Incubate Incubate for 1-4 hours at Room Temperature Mix->Incubate Purify Purify Conjugate (e.g., HPLC) Incubate->Purify Analyze Characterize Conjugate (UV-Vis, Mass Spec) Purify->Analyze

Caption: Experimental workflow for oligonucleotide conjugation with this compound.

Step-by-Step Conjugation Protocol
  • Prepare the Oligonucleotide Solution: In a microcentrifuge tube, dilute the amine-modified oligonucleotide stock solution with conjugation buffer to a final concentration of 0.1-1.0 mM.

  • Add this compound: Add a 10- to 20-fold molar excess of the freshly prepared this compound solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.

  • Incubate: Gently vortex the reaction mixture and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Proceed immediately to the purification step to separate the oligonucleotide-QSY21 conjugate from unreacted quencher and oligonucleotide.

Purification of the Oligonucleotide-Sulfo-QSY21 Conjugate

Purification is a critical step to remove excess reagents and byproducts. The choice of method depends on the scale of the reaction, the length of the oligonucleotide, and the required purity.

Purification MethodPrincipleAdvantagesDisadvantagesRecommended For
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity (Reversed-Phase) or charge (Ion-Exchange).High purity (>95%); excellent separation of labeled from unlabeled oligos and free dye.Requires specialized equipment; can be time-consuming.Applications requiring high purity, such as in vivo studies and diagnostics.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.High resolution for long oligonucleotides; can separate full-length from truncated sequences.Can be labor-intensive; recovery of the product from the gel can be challenging.Purification of long oligonucleotides (>50 bases).
Cartridge Purification (Reversed-Phase) Separation based on the hydrophobicity of the 5'-DMT group or a hydrophobic dye.Faster than HPLC and PAGE; good for removing failure sequences.Lower purity than HPLC; may not efficiently remove free dye.Routine applications where high purity is not essential.
Desalting (Size-Exclusion Chromatography) Separation of the high molecular weight oligonucleotide conjugate from low molecular weight contaminants.Quick and simple; effective for removing salts and unincorporated NHS.Does not separate labeled from unlabeled oligonucleotides or full-length from truncated sequences.A preliminary clean-up step or for applications tolerant of unlabeled oligos.

Characterization of the Conjugate

After purification, the oligonucleotide-Sulfo-QSY21 conjugate should be characterized to confirm successful conjugation and assess purity.

UV-Visible Spectroscopy
  • Principle: The concentration of the oligonucleotide is determined by measuring the absorbance at 260 nm, while the concentration of the Sulfo-QSY21 quencher is measured at its absorbance maximum (around 660 nm). The ratio of these absorbances can be used to estimate the degree of labeling.

  • Protocol:

    • Dilute a small aliquot of the purified conjugate in an appropriate buffer.

    • Measure the absorbance spectrum from 220 nm to 700 nm.

    • Calculate the concentration of the oligonucleotide and the quencher using their respective extinction coefficients.

Mass Spectrometry (MALDI-TOF)
  • Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the exact molecular weight of the conjugate, confirming the covalent attachment of the Sulfo-QSY21 moiety.

  • Protocol:

    • Co-crystallize a small amount of the purified conjugate with a suitable matrix (e.g., 3-hydroxypicolinic acid).

    • Analyze the sample on a MALDI-TOF mass spectrometer in the appropriate mode (typically negative ion mode for oligonucleotides).

    • Compare the observed molecular weight with the calculated theoretical mass of the conjugate.

  • Note: Dark quenchers can sometimes undergo photo-dissociation during MALDI analysis, leading to complex spectra. Optimization of the matrix and laser intensity may be required.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive this compound due to hydrolysis.- Suboptimal pH of the conjugation buffer.- Presence of primary amines in the buffer.- Prepare fresh this compound solution immediately before use.- Ensure the pH of the conjugation buffer is between 8.3 and 8.5.- Use a buffer free of primary amines (e.g., sodium bicarbonate or phosphate).
Multiple Peaks in HPLC Chromatogram - Presence of unreacted oligonucleotide and/or free quencher.- Incomplete purification.- Optimize the purification protocol (e.g., adjust the gradient in HPLC).- Increase the molar excess of the limiting reagent to drive the reaction to completion.
No Mass Peak Corresponding to the Conjugate in MALDI-TOF - Low concentration of the conjugate.- Photo-dissociation of the quencher.- Concentrate the sample before analysis.- Optimize MALDI conditions (matrix, laser power).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-QSY21-NHS ester, a non-fluorescent quencher, for the labeling of primary amines in proteins, peptides, and other biomolecules. These guidelines are intended to assist researchers in designing and executing robust and reproducible labeling experiments for applications such as Förster Resonance Energy Transfer (FRET)-based assays.

Introduction to this compound Labeling

This compound is an amine-reactive quencher that is commonly employed in the development of FRET-based probes to study a variety of biological processes, including enzyme activity, protein-protein interactions, and conformational changes in biomolecules. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. The sulfonate group on the succinimide (B58015) ring renders the molecule water-soluble, which can be advantageous for labeling reactions in aqueous buffers.

The key to successful labeling with this compound is the careful control of reaction conditions, particularly the pH of the reaction buffer. The reaction with amines is highly pH-dependent; alkaline conditions (pH 8.3-8.5) are optimal for promoting the nucleophilic attack of the deprotonated amine on the NHS ester.[1][2][3][4] However, at excessively high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[1]

Recommended Buffer and pH Conditions

The choice of buffer and the maintenance of an optimal pH are critical for efficient this compound labeling. The following table summarizes the recommended conditions.

ParameterRecommended ConditionNotes
Optimal pH Range 8.3 - 8.5Balances amine reactivity and NHS ester stability.
Recommended Buffers 0.1 M Sodium BicarbonateProvides the appropriate pH for the reaction.
0.1 M Sodium PhosphateAn alternative buffer that can be used.
Buffers to Avoid Buffers containing primary amines (e.g., Tris)Amine-containing buffers will compete with the target molecule for reaction with the NHS ester.

Experimental Protocols

This section provides a detailed protocol for the labeling of a protein with this compound. The protocol is divided into three main stages: preparation of reagents, the labeling reaction, and purification of the conjugate.

Materials
  • Protein or other amine-containing biomolecule

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or another amine-containing buffer)

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Spectrophotometer

Preparation of Reagents
  • Protein Solution : Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure that the protein solution is free of any amine-containing contaminants.

  • This compound Stock Solution : Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

Labeling Reaction

The following workflow outlines the steps for the labeling reaction.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Dissolve Protein in Reaction Buffer (pH 8.3) C Add this compound to Protein Solution A->C B Dissolve this compound in DMSO/DMF B->C D Incubate at Room Temperature (1-2 hours) C->D E Quench Reaction with Amine-containing Buffer D->E F Purify Conjugate (e.g., Gel Filtration) E->F G Characterize Conjugate F->G

Workflow for this compound Labeling
  • Molar Excess : Determine the desired molar ratio of this compound to the protein. A molar excess of 10-20 fold is a common starting point for optimization.

  • Reaction Initiation : While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

Purification of the Conjugate

Remove the unreacted this compound and byproducts using a suitable purification method, such as gel filtration (desalting column) or dialysis.

Application Example: FRET-based Caspase-3 Activity Assay

A common application of this compound is in the creation of FRET-based probes for detecting enzyme activity. For example, a peptide substrate for caspase-3, an enzyme involved in apoptosis, can be labeled with a fluorophore (e.g., a cyanine (B1664457) dye) at one end and Sulfo-QSY21 as a quencher at the other. In the intact peptide, the close proximity of the fluorophore and quencher results in efficient FRET, leading to quenching of the fluorescence. Upon cleavage of the peptide by active caspase-3, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

The following diagram illustrates the caspase-3 signaling pathway that can be monitored using such a FRET probe.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_fret FRET Probe Activity DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage CellStress Cellular Stress Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage FRET_Probe_intact Intact FRET Probe (Fluorescence Quenched) Caspase3->FRET_Probe_intact Cleavage Apoptosis Apoptosis Substrates->Apoptosis FRET_Probe_cleaved Cleaved FRET Probe (Fluorescence Emitted)

Caspase-3 Signaling Pathway and FRET Probe Action

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound labeling.

Table 1: Recommended Reaction Conditions

ParameterValueReference
pH 8.3 - 8.5
Temperature Room Temperature (20-25°C) or 4°CGeneral recommendation
Reaction Time 1 - 4 hours at RT, or overnight at 4°C
Molar Excess (Dye:Protein) 10:1 to 20:1 (starting point for optimization)

Table 2: this compound Properties

PropertyValueReference
Excitation Maximum (λex) Not applicable (non-fluorescent)
Absorption Maximum (λabs) ~661 nmVendor information
Quenching Range 580 - 680 nmVendor information
Solubility Water, DMSO, DMF

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of reaction buffer.Verify the pH of the buffer is between 8.3 and 8.5.
Presence of amine-containing contaminants in the protein solution.Purify the protein sample to remove any interfering substances.
Hydrolysis of this compound ester.Prepare the this compound stock solution immediately before use and use anhydrous DMSO or DMF.
Insufficient molar excess of the dye.Increase the molar ratio of this compound to the protein.
Precipitation of Protein during Labeling High concentration of organic solvent (DMSO/DMF).Keep the volume of the this compound stock solution to less than 10% of the total reaction volume.
Protein instability under reaction conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C).

By following these guidelines and protocols, researchers can effectively utilize this compound for the development of robust and sensitive assays for a wide range of applications in life sciences and drug discovery.

References

Application Note: Purification of Sulfo-QSY21-NHS Labeled Peptides Using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of peptides labeled with the non-fluorescent quencher, Sulfo-QSY21-NHS, using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol covers the initial peptide labeling reaction, sample preparation, and a robust HPLC purification method designed to separate the labeled peptide from unreacted dye and unlabeled peptide. This method is critical for ensuring the purity of labeled peptides used in various assays, including fluorescence resonance energy transfer (FRET) based studies.

Introduction

Sulfo-QSY21 is a non-fluorescent diarylrhodamine chromophore with strong absorption in the visible wavelength region (580-680 nm), making it an effective quencher for a wide range of fluorophores such as Alexa Fluor dyes, TAMRA, ROX, and Cy5.[1][2][3] The N-hydroxysuccinimide (NHS) ester form of Sulfo-QSY21 reacts efficiently with primary amines (-NH2) on peptides, such as the N-terminus or the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][2][4]

Following the labeling reaction, the mixture typically contains the desired labeled peptide, unreacted (hydrolyzed) dye, and excess unlabeled peptide. Reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying the target conjugate due to its high-resolution separation of molecules based on hydrophobicity.[5][6] This application note provides a comprehensive, step-by-step protocol for this purification process.

Experimental Protocols

Peptide Labeling with this compound Ester

This protocol outlines the general procedure for labeling a peptide with this compound ester. The optimal molar ratio of dye to peptide may need to be determined empirically.

Materials:

  • Peptide with a primary amine

  • This compound Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or another amine-free buffer like phosphate (B84403) buffer at the same pH[7]

  • Microcentrifuge tubes

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.[7] The reconstituted NHS ester is susceptible to hydrolysis and should be used promptly.[8]

  • Calculate Molar Ratio: Determine the amount of dye needed for the reaction. A 5-10 fold molar excess of the NHS ester to the peptide is a common starting point for achieving high labeling efficiency.[7]

  • Reaction: Add the calculated volume of the this compound stock solution to the peptide solution. Vortex gently to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[8] Alternatively, the reaction can proceed overnight at 4°C.[7]

  • Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris, but this is often unnecessary if proceeding directly to HPLC purification.

  • Sample Preparation for HPLC: Acidify the reaction mixture by adding a small volume of 10% trifluoroacetic acid (TFA) to a final concentration of 0.1% to ensure compatibility with the HPLC mobile phase and improve peak shape. Centrifuge the sample to pellet any precipitate before injection.

HPLC Purification Protocol

RP-HPLC separates the more hydrophobic dye-labeled peptide from the less hydrophobic unlabeled peptide. Unreacted, hydrolyzed dye typically elutes much later in the gradient.

Materials & System:

  • HPLC system with a gradient pump and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size). Wide-pore columns (300 Å) are recommended for larger peptides and proteins.[6]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[9]

  • Fraction collection tubes.

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the acidified and clarified reaction mixture onto the column.

  • Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B. The gradient should be optimized based on the hydrophobicity of the specific peptide, but a general-purpose gradient is provided in Table 1.

  • Detection: Monitor the elution profile at two wavelengths:

    • 214/220 nm: To detect the peptide backbone.[5]

    • ~596 nm: To detect the QSY21 quencher (the approximate absorption maximum).

  • Fraction Collection: Collect fractions (e.g., 0.5 or 1.0 mL) across the peaks of interest. The desired Sulfo-QSY21-labeled peptide should have a peak at both 220 nm and ~596 nm and will typically elute later than the unlabeled peptide.

  • Post-Purification: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm purity and identity. Pool the pure fractions and remove the solvent via lyophilization (freeze-drying).

Data Presentation

The HPLC parameters for a typical purification run are summarized below.

Table 1: HPLC Purification Parameters

ParameterRecommended SettingPurpose
Column C18, 4.6 x 150 mm, 5 µm, 300 ÅStationary phase for hydrophobic interaction.[6][9]
Mobile Phase A 0.1% TFA in WaterIon-pairing agent, improves peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting bound peptides.
Flow Rate 1.0 mL/minStandard analytical to semi-preparative flow.[9]
Detection Wavelengths 220 nm & ~596 nmDetects peptide backbone and QSY21 dye, respectively.
Column Temperature 35-40°CImproves peak shape and separation efficiency.[9]
Gradient 5% to 65% B over 40 minutesSeparates components based on hydrophobicity.
Injection Volume 20 - 200 µLDependent on sample concentration and column capacity.

Visualization of Workflow

The overall process from labeling to final product is illustrated in the workflow diagram below.

G cluster_prep Phase 1: Labeling Reaction cluster_purify Phase 2: HPLC Purification cluster_analysis Phase 3: Analysis & Final Product Peptide Peptide in Buffer (pH 8.3) Mix Combine & Incubate (1-2h, RT, dark) Peptide->Mix Dye This compound in DMSO Dye->Mix ReactionMix Crude Reaction Mixture Mix->ReactionMix Acidify Acidify with TFA (to 0.1%) ReactionMix->Acidify Inject Inject onto C18 Column Acidify->Inject HPLC Gradient Elution (ACN/Water/TFA) Inject->HPLC Collect Collect Fractions HPLC->Collect Analysis Analyze Fractions (LC-MS / Analytical HPLC) Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilize (Freeze-Dry) Pool->Lyophilize FinalProduct Purified Labeled Peptide Lyophilize->FinalProduct

Caption: Workflow for labeling and purification of Sulfo-QSY21 peptides.

References

Application Notes and Protocols for Sulfo-QSY21-NHS in Live-Cell Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-QSY21-NHS, a non-fluorescent dark quencher, in live-cell imaging experiments. The primary application highlighted is the study of G-protein coupled receptor (GPCR) dynamics, specifically receptor dimerization and internalization, using Förster Resonance Energy Transfer (FRET) microscopy.

Introduction

This compound is an amine-reactive, water-soluble, and membrane-impermeable dark quencher. Its N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds. The sulfonate group enhances water solubility and prevents the molecule from crossing the cell membrane, making it an ideal tool for specifically labeling cell-surface proteins in live-cell applications.

In FRET-based assays, this compound serves as an excellent acceptor for a wide range of donor fluorophores, effectively quenching their emission when in close proximity (typically <10 nm). This property can be exploited to monitor dynamic cellular processes such as protein-protein interactions and conformational changes in real-time.

Key Properties of this compound

PropertyValueReference
Reactive Group N-hydroxysuccinimide (NHS) ester[1]
Reactivity Primary amines (-NH₂)[1]
Quenching Range Broad absorption in the far-red and near-infrared (NIR) region
Solubility Water-soluble
Membrane Permeability Impermeable

Application: Monitoring GPCR Dimerization and Internalization using FRET

A key application of this compound in live-cell imaging is the study of GPCR dimerization and internalization. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. Their dimerization and subsequent internalization are critical events in signal transduction and regulation.

This protocol describes a FRET-based assay to monitor these processes. The GPCR of interest is endogenously or exogenously expressed with a genetically encoded fluorescent protein (e.g., Green Fluorescent Protein, GFP) at its intracellular C-terminus, which will serve as the FRET donor. An antibody specific to an extracellular epitope of the GPCR is then labeled with this compound to act as the FRET acceptor.

Signaling Pathway: GPCR Dimerization and Internalization

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_Monomer1 GPCR-GFP (Monomer) GPCR_Dimer GPCR-GFP Dimer GPCR_Monomer1->GPCR_Dimer Dimerization GPCR_Monomer2 GPCR-GFP (Monomer) GPCR_Monomer2->GPCR_Dimer Clathrin Clathrin GPCR_Dimer->Clathrin Recruitment Antibody_Quencher α-GPCR Ab-Sulfo-QSY21 Antibody_Quencher->GPCR_Dimer Binding to Extracellular Domain Endosome Endosome Clathrin->Endosome Internalization Ligand Ligand Ligand->GPCR_Monomer1 Binding

Caption: GPCR Dimerization and Internalization Pathway.

Experimental Protocols

Protocol 1: Labeling of Anti-GPCR Antibody with this compound

This protocol outlines the steps for conjugating this compound to a primary antibody that specifically recognizes an extracellular epitope of the target GPCR.

Materials:

  • Anti-GPCR antibody (purified, carrier-free)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A molar ratio of 10:1 (quencher:antibody) is a good starting point, but this may need to be optimized.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove unconjugated this compound by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and the maximum absorbance of QSY-21 (around 660 nm).

Protocol 2: Live-Cell FRET Imaging of GPCR Dimerization and Internalization

This protocol describes the use of the this compound labeled antibody for live-cell FRET imaging.

Materials:

  • Cells expressing the GPCR-GFP fusion protein

  • This compound labeled anti-GPCR antibody (from Protocol 1)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • GPCR agonist

  • Fluorescence microscope equipped for live-cell imaging and FRET analysis (with appropriate filter sets for GFP and a far-red channel for monitoring the quencher, if desired).

Procedure:

  • Cell Culture: Plate the cells expressing the GPCR-GFP fusion protein on glass-bottom dishes suitable for microscopy.

  • Antibody Labeling:

    • Incubate the cells with the this compound labeled antibody in live-cell imaging medium for 30-60 minutes at 37°C. The optimal concentration of the labeled antibody should be determined empirically, but a starting concentration of 1-5 µg/mL is recommended.

    • Wash the cells three times with pre-warmed imaging medium to remove unbound antibody.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Acquire baseline images of the GFP fluorescence (donor channel).

    • Add the GPCR agonist to the imaging medium to induce receptor dimerization and internalization.

    • Acquire a time-lapse series of images of the GFP fluorescence. A decrease in GFP fluorescence intensity in specific regions of the cell (e.g., plasma membrane) indicates FRET, signifying that the GPCR-GFP (donor) and the antibody-Sulfo-QSY21-NHS (acceptor) are in close proximity due to receptor dimerization.

  • Data Analysis:

    • Quantify the change in GFP fluorescence intensity over time in defined regions of interest (e.g., plasma membrane vs. intracellular vesicles).

    • A decrease in fluorescence upon agonist addition is indicative of FRET and can be used to measure the kinetics of dimerization and internalization.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_experiment Live-Cell Imaging Experiment cluster_analysis Data Analysis A Label anti-GPCR Antibody with this compound C Incubate cells with labeled antibody A->C B Culture cells expressing GPCR-GFP B->C D Wash to remove unbound antibody C->D E Acquire baseline GFP fluorescence images D->E F Add GPCR agonist E->F G Acquire time-lapse fluorescence images F->G H Quantify fluorescence intensity changes G->H I Analyze kinetics of dimerization and internalization H->I

Caption: Workflow for Live-Cell FRET Imaging of GPCR Dynamics.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Antibody Labeling
This compound:Antibody Molar Ratio5:1 to 15:1Optimize for each antibody to achieve desired DOL without affecting antibody function.
Reaction pH8.3Ensures primary amines are deprotonated for efficient reaction.
Reaction Time1 hourAt room temperature.
Live-Cell Imaging
Labeled Antibody Concentration1-10 µg/mLTitrate to find the optimal concentration that gives a good signal-to-noise ratio without causing non-specific binding.
Incubation Time with Cells30-60 minutesAt 37°C.
Agonist ConcentrationVaries by ligand and receptorUse a concentration known to elicit a biological response.
Imaging Temperature37°CMaintain physiological conditions.

Conclusion

This compound is a powerful tool for studying the dynamics of cell surface proteins in live cells. Its properties as a water-soluble, membrane-impermeable dark quencher make it particularly well-suited for FRET-based imaging experiments. The protocols and application notes provided here offer a framework for investigating GPCR dimerization and internalization, which can be adapted for other cell surface receptor systems. Careful optimization of labeling and imaging conditions is crucial for obtaining high-quality, quantitative data.

References

Amine-Reactive Labeling of Biomolecules with Sulfo-QSY21-NHS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of biomolecules, such as proteins and antibodies, with the amine-reactive quencher, Sulfo-QSY21-NHS ester. Sulfo-QSY21 is a non-fluorescent chromophore that functions as an efficient dark quencher for a broad range of fluorophores, particularly those emitting in the red to near-infrared (NIR) region.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward formation of stable amide bonds with primary amines present on the surface of biomolecules, most commonly the ε-amino group of lysine (B10760008) residues.[3] The inclusion of a sulfo group enhances the water solubility of the quencher, facilitating its use in aqueous buffer systems commonly employed for biological molecules. This labeling strategy is pivotal in the development of various assays, including Förster Resonance Energy Transfer (FRET)-based probes for detecting enzymatic activity or molecular binding events.

Properties of this compound

A thorough understanding of the spectral properties of Sulfo-QSY21 is crucial for its effective application. The key quantitative data for this compound is summarized in the table below.

PropertyValueReference
Maximum Absorption (λmax) ~660-661 nm[1][4]
Molar Extinction Coefficient (ε) at λmax ~90,000 cm⁻¹M⁻¹
Correction Factor (CF₂₈₀) 0.32
Optimal Quenching Range 580 - 680 nm

Experimental Protocols

Protocol 1: General Amine-Reactive Labeling of Proteins (e.g., IgG Antibodies)

This protocol outlines the fundamental steps for labeling proteins with this compound.

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Workflow for Protein Labeling with this compound:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) reaction Combine Protein and Quencher (Molar Ratio 5:1 to 20:1) Incubate for 1 hour at RT, protected from light prep_protein->reaction Add dropwise prep_quencher Prepare this compound Stock (10 mg/mL in DMSO) prep_quencher->reaction purify Separate Conjugate from Unreacted Quencher (e.g., Gel Filtration) reaction->purify Load reaction mixture analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze Collect fractions

Caption: Experimental workflow for labeling proteins with this compound.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the labeling reaction.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of quencher to protein. A starting point of a 10:1 to 15:1 molar ratio is recommended.

    • While gently vortexing, add the this compound stock solution dropwise to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted this compound and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of quencher molecules conjugated to each protein molecule. It is a critical parameter for ensuring the reproducibility of assays.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-QSY21 (~660 nm, A_max).

  • Calculate the DOL:

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A_max: Absorbance of the conjugate at ~660 nm.

      • CF₂₈₀: Correction factor for the absorbance of Sulfo-QSY21 at 280 nm (0.32).

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • The DOL is then calculated as: DOL = A_max / (ε_quencher × Protein Concentration (M))

      • ε_quencher: Molar extinction coefficient of Sulfo-QSY21 at its λmax (~90,000 M⁻¹cm⁻¹).

Logical Relationship for DOL Calculation:

G cluster_prot_conc Protein Concentration Calculation cluster_dol DOL Calculation A280 A₂₈₀ Measurement ProtConc Protein Concentration (M) A280->ProtConc Amax A_max Measurement (~660 nm) Amax->ProtConc DOL Degree of Labeling (DOL) Amax->DOL CF Correction Factor (0.32) CF->ProtConc Eprot ε_protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG) Eprot->ProtConc Equencher ε_quencher (~90,000 M⁻¹cm⁻¹) Equencher->DOL ProtConc->DOL

Caption: Logical flow for calculating the Degree of Labeling (DOL).

Applications

The primary application of this compound is in the creation of FRET-based probes. In a typical design, a fluorescent donor molecule and the Sulfo-QSY21 quencher are attached to a substrate (e.g., a peptide). In the intact probe, the proximity of the donor and quencher leads to efficient quenching of the donor's fluorescence. Upon enzymatic cleavage of the substrate, the donor and quencher are separated, leading to an increase in fluorescence.

Signaling Pathway of a FRET-based Protease Assay:

G cluster_quenched Quenched State cluster_active Active State Quenched Intact Probe (Fluorophore-Peptide-Quencher) LowSignal Low Fluorescence Quenched->LowSignal FRET Protease Protease Quenched->Protease Substrate for Cleaved Cleaved Probe (Fluorophore + Quencher) Protease->Cleaved Cleavage HighSignal High Fluorescence Cleaved->HighSignal Fluorescence Signal

Caption: Signaling mechanism of a FRET-based protease assay using a quencher.

Data Summary

ParameterRecommended Value/Range
Protein Concentration for Labeling 2 - 10 mg/mL
This compound Stock Concentration 10 mg/mL in anhydrous DMSO
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3 - 8.5
Molar Ratio (Quencher:Protein) 5:1 to 20:1
Reaction Time 1 hour at Room Temperature
Purification Method Gel Filtration (e.g., Sephadex G-25)

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Low protein concentration- Inactive this compound (hydrolyzed)- Incorrect buffer pH- Presence of primary amines in the buffer- Concentrate the protein- Use fresh, anhydrous DMSO and a new vial of quencher- Ensure the reaction buffer pH is between 8.3 and 8.5- Perform buffer exchange to an amine-free buffer
High DOL - High molar excess of quencher- Reduce the molar ratio of quencher to protein in the labeling reaction
Precipitation of Protein - High concentration of organic solvent (DMSO)- Protein instability at reaction pH- Ensure DMSO volume is less than 10% of the total reaction volume- Optimize the reaction buffer conditions for your specific protein

For further inquiries, please consult the manufacturer's specifications for your specific this compound product.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Sulfo-QSY21-NHS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing labeling reactions with Sulfo-QSY21-NHS and overcoming challenges such as low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-fluorescent quencher dye that contains a water-soluble N-hydroxysuccinimide (NHS) ester functional group.[1][2] This NHS ester reacts with primary amine groups (-NH₂) present on proteins (specifically the N-terminus and the side chain of lysine (B10760008) residues) and other molecules to form stable amide bonds.[1][2][3] This process, known as amine labeling, is a common method for conjugating molecules. The "Sulfo" prefix indicates the presence of a sulfonate group, which increases the water solubility of the molecule, allowing for reactions in aqueous buffers without the need for organic solvents.[2][4]

Q2: What are the optimal pH conditions for labeling with this compound?

The optimal pH range for NHS ester labeling reactions is typically between 7.2 and 8.5.[5][6] A common starting point is a pH of 8.3-8.5.[3][7][8] At a pH below 7.2, the primary amines are protonated, making them less reactive.[3][5] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[3][5]

Q3: What buffers are recommended for the labeling reaction?

It is critical to use a buffer that does not contain primary amines.[5] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate buffer, borate (B1201080) buffer, or HEPES buffer.[6] Buffers containing primary amines, such as Tris or glycine, are incompatible because they will compete with the target molecule for reaction with the this compound ester, leading to significantly reduced labeling efficiency.[2][5]

Q4: How should I prepare and store this compound?

This compound should be stored at -20°C in a desiccated container to protect it from moisture.[6][9] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, as moisture can cause hydrolysis of the NHS ester.[8] For the reaction, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][6] Stock solutions in anhydrous solvent can be stored at -20°C for a limited time, but it is best to use them promptly.[6][9]

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue when working with NHS esters. The following guide provides a systematic approach to troubleshooting this problem.

Problem: Low or no labeling of the target molecule.

This is often characterized by a low degree of labeling (DOL) and can be caused by several factors related to the reaction conditions, reagents, or the target molecule itself.

Specific Issue Troubleshooting Step
Incorrect pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[5] A pH of 8.3-8.5 is often a good starting point.[3][7]
Amine-containing buffer Ensure you are not using buffers that contain primary amines, such as Tris or glycine.[2][5] If your protein is in such a buffer, perform a buffer exchange into an amine-free buffer like PBS or bicarbonate buffer before labeling.[6]
Specific Issue Troubleshooting Step
Hydrolysis of NHS ester This compound is moisture-sensitive.[8] Always allow the vial to equilibrate to room temperature before opening.[8] Prepare the stock solution in anhydrous DMSO or DMF immediately before the reaction.[3][6]
Improper storage Store the solid this compound at -20°C in a desiccated container.[6][9] Avoid repeated freeze-thaw cycles of stock solutions.[6]
Parameter Recommended Range/Value
pH 7.2 - 8.5[5][6]
Temperature Room temperature or 4°C[5]
Incubation Time 30-60 minutes at room temperature, or 2 hours to overnight at 4°C[6]
Protein Concentration ≥ 2 mg/mL[5]
Molar Excess of this compound 5:1 to 20:1 (dye:protein)[10][11]
Specific Issue Troubleshooting Step
Low protein concentration Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[5] Concentrate your protein to at least 2 mg/mL if possible.[5]
Inaccessible primary amines The primary amines on the surface of the protein must be accessible for the reaction to occur.[5] Steric hindrance can prevent efficient labeling. If you have structural information, you can assess the accessibility of lysine residues.
Protein impurities Impurities in the protein sample can interfere with the labeling reaction.[5] Ensure you are using a highly purified protein.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.[5]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5]

  • Perform the Labeling Reaction: Add the dissolved this compound to the protein solution. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point.[5]

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[6]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.

Visualizations

Chemical Reaction and Troubleshooting Workflow

The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues.

G cluster_reagents Reactants cluster_product Product Sulfo_QSY21_NHS This compound Labeled_Protein Labeled Protein (Stable Amide Bond) Sulfo_QSY21_NHS->Labeled_Protein pH 7.2-8.5 Protein_NH2 Protein with Primary Amine (-NH₂) Protein_NH2->Labeled_Protein NHS_byproduct N-hydroxysuccinimide (byproduct)

Caption: Chemical reaction of this compound with a primary amine on a protein.

G start Low Labeling Efficiency check_buffer Check Buffer (pH 7.2-8.5, amine-free?) start->check_buffer check_reagent Check this compound (Freshly prepared? Stored correctly?) check_buffer->check_reagent Buffer OK optimize Optimize Reaction Conditions (Increase molar ratio, protein concentration) check_buffer->optimize Buffer Issue check_conditions Check Reaction Conditions (Concentration, Molar Ratio, Time, Temp?) check_reagent->check_conditions Reagent OK check_reagent->optimize Reagent Issue check_conditions->optimize Conditions Suboptimal success Labeling Successful check_conditions->success Conditions OK optimize->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

How to prevent hydrolysis of Sulfo-QSY21-NHS during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the hydrolysis of Sulfo-QSY21-NHS during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a water-soluble amine-reactive quencher dye. The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amines, which is desirable for conjugation. However, this reactivity also makes it susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[1][2][3] This hydrolysis reaction inactivates the dye, preventing it from conjugating to the target molecule. The rate of this competing hydrolysis reaction is highly dependent on the pH of the reaction environment.[1][2]

Q2: What is the optimal pH for conjugating this compound to a protein?

The optimal pH for NHS ester conjugation is a trade-off between maximizing the reactivity of the target amine groups and minimizing the hydrolysis of the NHS ester. The ideal pH range is typically between 7.2 and 8.5. A narrower, often recommended range for optimal results is pH 8.3-8.5. At a pH below 7, most primary amines on proteins are protonated (-NH3+) and not sufficiently nucleophilic to react efficiently. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, reducing the yield of the desired conjugate.

Q3: Which buffers should I use for the conjugation reaction?

It is critical to use an amine-free buffer to prevent the buffer components from competing with the target molecule for reaction with the this compound. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided in the conjugation step as they will react with the NHS ester. However, Tris or glycine (B1666218) can be used to quench the reaction after the desired incubation time.

Q4: How should I prepare and store the this compound stock solution?

This compound should be stored desiccated at a low temperature (e.g., -20°C) to prevent degradation. For the reaction, it is best to prepare the stock solution immediately before use. Since this compound is water-soluble, it can be dissolved directly in the reaction buffer. However, a common and highly recommended practice is to first dissolve the NHS ester in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then add it to the aqueous protein solution. This minimizes the time the NHS ester is exposed to the aqueous environment before the conjugation reaction begins. If using DMF, ensure it is of high quality and free of contaminating amines.

Q5: How does temperature affect the conjugation reaction and hydrolysis?

Conjugation reactions with NHS esters are typically performed at room temperature for 1-4 hours or at 4°C overnight. Lowering the temperature slows down both the conjugation reaction and the competing hydrolysis reaction. The half-life of NHS esters is significantly longer at lower temperatures. For particularly sensitive molecules, performing the reaction at 4°C can help to minimize hydrolysis and improve the final conjugate yield.

Troubleshooting Guide

Problem Potential Cause Solution
Low conjugation efficiency or no labeling Hydrolysis of this compound - Ensure the reaction pH is within the optimal range of 7.2-8.5. - Prepare the this compound solution immediately before use. - Dissolve the NHS ester in anhydrous DMSO or high-quality DMF before adding it to the reaction buffer. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.
Incorrect buffer composition - Use an amine-free buffer such as PBS, sodium bicarbonate, or HEPES. - Avoid buffers containing Tris, glycine, or other primary amines during the conjugation step.
Inactive this compound reagent - Store the reagent properly, desiccated and at the recommended temperature. - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. - Purchase fresh reagent if there is suspicion of degradation.
Inconsistent labeling results Fluctuations in pH - Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. - For large-scale reactions, monitor the pH during the reaction as the hydrolysis of the NHS ester can lead to a decrease in pH.
Variable reaction times and temperatures - Standardize the incubation time and temperature for all experiments to ensure reproducibility.
Precipitation during the reaction Low solubility of the protein or conjugate - While Sulfo-QSY21 is designed to be water-soluble, high degrees of labeling can alter the solubility of the target protein. - Optimize the molar ratio of dye to protein to avoid over-labeling. - Ensure the protein is fully dissolved in the reaction buffer before adding the NHS ester.

Quantitative Data: pH and NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life, which is the time it takes for half of the reactive NHS ester to be hydrolyzed, decreases significantly as the pH increases.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours
8.0N/A~1 hour
8.64°C10 minutes

Note: This data is for general NHS esters and provides a strong indication of the behavior of this compound.

Experimental Protocol: Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is amine-free.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to create a concentrated stock solution.

  • Perform the Conjugation:

    • Add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

    • Gently mix immediately after adding the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or via dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

Hydrolysis_vs_Conjugation This compound This compound Conjugated_Product Sulfo-QSY21-Protein (Stable Amide Bond) This compound->Conjugated_Product Desired Reaction (pH 7.2-8.5) Hydrolyzed_Product Inactive Sulfo-QSY21-COOH This compound->Hydrolyzed_Product Competing Reaction (Increases with pH) Protein-NH2 Protein-NH₂ Protein-NH2->Conjugated_Product H2O H₂O (Hydrolysis) H2O->Hydrolyzed_Product

Caption: Competing reactions of this compound.

Workflow_to_Prevent_Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Choose_Buffer 1. Select Amine-Free Buffer (e.g., PBS, Bicarbonate) pH 7.2-8.5 Prepare_Protein 2. Prepare Protein Solution Choose_Buffer->Prepare_Protein Add_Dye 4. Add Dye to Protein Solution Prepare_Protein->Add_Dye Prepare_Dye 3. Prepare Fresh this compound Stock in Anhydrous DMSO Prepare_Dye->Add_Dye Incubate 5. Incubate (RT or 4°C) Protect from Light Add_Dye->Incubate Quench 6. Quench with Amine Buffer (e.g., Tris, Glycine) Incubate->Quench Purify 7. Purify Conjugate (e.g., Desalting Column) Quench->Purify

Caption: Workflow to minimize this compound hydrolysis.

References

Technical Support Center: Post-Labeling Purification of Sulfo-QSY21-NHS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unconjugated Sulfo-QSY21-NHS following a labeling reaction.

Troubleshooting Guide: Common Issues in Unconjugated Dye Removal

Issue 1: High Background Signal or Non-Specific Staining in Downstream Applications

  • Possible Cause: Incomplete removal of unconjugated this compound. The free dye can bind non-specifically to other components in your assay, leading to a high background signal.[1][2][3]

  • Solution:

    • Optimize Purification Method: Ensure the chosen purification method is appropriate for the scale of your reaction and the properties of your labeled molecule. Size-exclusion chromatography (SEC) is highly recommended for efficient removal of small molecules like unconjugated dyes from larger protein conjugates.[4][5][6][7][8][9]

    • Increase Washing Steps: If using a column-based method, ensure adequate washing with the appropriate buffer to completely elute the free dye.[4][10]

    • Consider a Secondary Purification Step: For applications requiring very low background, a second round of purification or a different method (e.g., dialysis after SEC) may be necessary.

Issue 2: Low Recovery of the Labeled Conjugate

  • Possible Cause:

    • Protein Precipitation: The protein may have precipitated during the labeling or purification process. This can be caused by inappropriate buffer conditions or high concentrations of organic solvents (if used to dissolve the dye).[11][12][13][14]

    • Adsorption to Purification Media: The labeled protein may be non-specifically binding to the purification column or dialysis membrane.[15]

    • Sample Loss During Transfers: Multiple transfer steps can lead to a cumulative loss of the sample.[16]

  • Solution:

    • Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffers are suitable for maintaining the solubility and stability of your protein throughout the purification process.

    • Pre-treat Purification Media: For column chromatography, pre-equilibrate the column thoroughly with the running buffer.[4] For dialysis, ensure the membrane is properly prepared.

    • Minimize Sample Handling: Plan your workflow to reduce the number of transfer steps.

Issue 3: Presence of Both Labeled Conjugate and Free Dye in the Final Sample

  • Possible Cause:

    • Inadequate Separation: The chosen purification method may not have sufficient resolution to completely separate the conjugate from the free dye. For example, the pore size of the size-exclusion resin may be too large, or the dialysis membrane molecular weight cut-off (MWCO) may be inappropriate.[6][17][18]

    • Column Overloading: Too much sample applied to a size-exclusion column can lead to poor separation.[19]

  • Solution:

    • Select Appropriate Materials: Choose a size-exclusion resin with a fractionation range suitable for separating your protein from the small this compound molecule.[6] For dialysis, select a membrane with an MWCO that is significantly smaller than your protein but large enough to allow the free dye to pass through. A 10-14 kDa MWCO is generally suitable for antibody labeling.[17][20]

    • Follow Loading Recommendations: Adhere to the manufacturer's guidelines for the maximum sample volume for your chosen purification column.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a non-fluorescent quencher dye that contains an N-hydroxysuccinimide (NHS) ester functional group.[21][22][23] This group reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond.[4][24] After the labeling reaction, any unreacted this compound remains in the solution. This unconjugated dye must be removed to prevent high background signals and ensure that any quenching observed in downstream applications is due to specific interactions with the labeled molecule.

Q2: What are the most common methods for removing unconjugated this compound?

The most common and effective methods for removing unconjugated dyes are size-exclusion chromatography (also known as gel filtration) and dialysis.[4][5][7][18][25] Both methods separate molecules based on size. Other methods like protein precipitation can also be used.[11][12][13][14][26]

Q3: How do I choose between size-exclusion chromatography and dialysis?

  • Size-Exclusion Chromatography (SEC): This method is generally faster than dialysis and can provide a higher resolution separation.[15] It is well-suited for both small and large-scale purifications. Pre-packed spin columns are available for quick and convenient small-scale purification.[5][16]

  • Dialysis: This is a simple and gentle method, particularly suitable for larger sample volumes. However, it is a slower process, often requiring several buffer changes over many hours to overnight.[17][18][25]

Q4: What should I consider when setting up a size-exclusion chromatography protocol?

  • Resin Choice: Select a resin with a fractionation range appropriate for your protein's molecular weight to ensure good separation from the low molecular weight this compound.[6]

  • Column Size: The column length and diameter will affect the resolution of the separation. Longer columns generally provide better separation.[4]

  • Buffer: Use a buffer that is compatible with your protein and downstream applications. The buffer composition does not directly affect the separation in SEC.[6]

  • Flow Rate: A slower flow rate can improve resolution.

Q5: Are there any steps I can take to inactivate the unreacted this compound before purification?

Yes, you can quench the reaction by adding a small molecule containing a primary amine, such as Tris, glycine, or lysine, to a final concentration of 20-50mM.[20][27] This will react with any remaining NHS esters. However, these quenching reagents will also need to be removed during the purification step.

Quantitative Data Summary

Purification MethodPrincipleTypical Protein RecoveryTypical Small Molecule RemovalSpeed
Size-Exclusion Chromatography (SEC) Separation based on molecular size> 90%> 99%Fast (minutes to hours)
Dialysis Diffusion across a semi-permeable membrane> 90%> 99% (with sufficient buffer changes)Slow (hours to days)
Protein Precipitation Differential solubilityVariable, can be lower> 95%Fast

Experimental Protocols

Protocol 1: Removal of Unconjugated this compound using Size-Exclusion Chromatography (Spin Column Format)

This protocol is suitable for small-scale purification of labeled proteins (e.g., antibodies).

Materials:

  • Size-exclusion spin column with an appropriate molecular weight cut-off (e.g., 40K MWCO for antibodies)

  • Collection tubes

  • Purification buffer (e.g., PBS, pH 7.2-7.4)

  • Microcentrifuge

Methodology:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Place the column in a new collection tube.

  • Equilibrate the column by adding the purification buffer and centrifuging. Repeat this step 2-3 times.

  • Apply the labeling reaction mixture to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's recommendations to collect the purified, labeled protein in the collection tube. The smaller, unconjugated dye will be retained in the column matrix.

  • The purified protein is now ready for use or storage. For long-term storage, it is recommended to store at -20°C in single-use aliquots.[24]

Protocol 2: Removal of Unconjugated this compound using Dialysis

This protocol is suitable for larger sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (e.g., 10-14 kDa MWCO for antibodies)[17]

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

  • Clips for dialysis tubing (if applicable)

Methodology:

  • Prepare the dialysis tubing or cassette by rinsing it with distilled water as per the manufacturer's instructions.

  • Load the labeling reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Securely close the tubing/cassette.

  • Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[18]

  • Place the beaker on a magnetic stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4-6 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times over a period of 24 hours for efficient removal of the unconjugated dye.

  • After the final buffer change, remove the dialysis tubing/cassette and carefully transfer the purified, labeled protein to a clean tube.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein Protein/Antibody (in amine-free buffer) reaction Incubate (e.g., 1 hr, RT, dark) protein->reaction dye This compound (dissolved in DMSO/DMF) dye->reaction quench Optional: Quench with Tris/Glycine reaction->quench Stop Reaction sec Size-Exclusion Chromatography reaction->sec dialysis Dialysis reaction->dialysis quench->sec quench->dialysis analysis Characterize Conjugate (e.g., Spectrophotometry) sec->analysis dialysis->analysis storage Store Conjugate (-20°C or 4°C) analysis->storage

Caption: Workflow for labeling and purification.

troubleshooting_logic cluster_yes cluster_no cluster_solutions start High Background Signal? check_separation Was separation adequate? start->check_separation Yes end Proceed to Assay start->end No check_column Was column overloaded? check_separation->check_column Yes solution_separation Optimize SEC resin or Dialysis MWCO check_separation->solution_separation No check_wash Were washing steps sufficient? check_column->check_wash Yes solution_column Reduce sample load check_column->solution_column Yes solution_wash Increase wash volume/ number of washes check_wash->solution_wash No

Caption: Troubleshooting logic for high background.

References

Common issues with Sulfo-QSY21-NHS solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of Sulfo-QSY21-NHS in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye containing a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester.[1][2] The Sulfo-NHS ester functional group is designed to react with primary amine groups (-NH2) on proteins, peptides, amine-modified oligonucleotides, and other molecules to form stable amide bonds.[1][2][3] This makes it a valuable tool for fluorescently labeling biomolecules for various applications, including the synthesis of activity-based probes.

Q2: Is this compound soluble in aqueous buffers?

Yes, the "Sulfo-" prefix indicates the presence of a sulfonate group, which is added to the NHS ester to increase its water solubility. This allows for conjugation reactions to be performed in aqueous buffers, often without the need for organic co-solvents that can be detrimental to the structure and function of biomolecules like antibodies. However, there are limits to its solubility in aqueous solutions.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution, it is often recommended to use an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This is because the solubility in these solvents is typically much higher than in aqueous buffers. Furthermore, stock solutions prepared in anhydrous organic solvents are significantly more stable as the lack of water minimizes hydrolysis of the Sulfo-NHS ester.

Q4: At what pH is the this compound ester most stable in aqueous buffers?

The Sulfo-NHS ester is most stable at a slightly acidic to neutral pH. As the pH becomes more alkaline, the rate of hydrolysis increases significantly. For optimal stability during short-term storage or prior to a reaction, a pH range of 6.0-7.0 is recommended.

Q5: What is the optimal pH for reacting this compound with a primary amine?

The reaction between the Sulfo-NHS ester and a primary amine is most efficient at a pH range of 7.0 to 9.0. A commonly used buffer for this reaction is phosphate-buffered saline (PBS) at a pH of 7.2-7.5.

Q6: Are there any types of buffers that should be avoided?

Yes. Buffers that contain primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the Sulfo-NHS ester, thereby reducing the labeling efficiency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon addition to aqueous buffer The concentration of this compound exceeds its solubility limit in the specific buffer.- Prepare a more dilute solution.- First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.- Ensure the buffer components do not promote precipitation. The addition of salt, such as NaCl, can sometimes improve the solubility of certain proteins, which may be relevant if you are labeling a protein.
Low or no labeling efficiency The this compound has hydrolyzed and is no longer reactive.- Prepare fresh solutions of this compound immediately before use.- If using a stock solution in an organic solvent, ensure the solvent is anhydrous and stored properly to prevent moisture contamination.- Avoid storing this compound in aqueous buffers for extended periods.
The pH of the reaction buffer is not optimal.- Ensure the pH of the reaction buffer is between 7.0 and 9.0 for efficient labeling of primary amines.- Verify the pH of your buffer, as an incorrect pH can significantly impact the reaction.
The reaction buffer contains primary amines.- Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.
Inconsistent labeling results The this compound has partially hydrolyzed due to improper storage or handling.- Store the solid this compound at 4°C and protect it from moisture.- Allow the vial to equilibrate to room temperature before opening to prevent condensation.- For stock solutions in organic solvents, use anhydrous grade solvents and store at -20°C.

Quantitative Data Summary

The following table summarizes the general solubility and stability properties of Sulfo-NHS esters. Please note that these are general values and may vary for this compound.

Parameter Solvent/Condition Value Reference
Solubility WaterSoluble to 5 mM
DMSO/DMFUp to 50 mg/mL (general for Sulfo-NHS reagents)
Half-life of NHS ester pH 7.04-5 hours
pH 8.01 hour
pH 8.610 minutes

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Store the stock solution at -20°C in a desiccated environment. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Protocol for Labeling a Protein with this compound
  • Prepare the protein to be labeled in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-7.5.

  • Immediately before starting the reaction, dilute the this compound stock solution into the reaction buffer.

  • Add the desired molar excess of the diluted this compound to the protein solution.

  • Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted this compound.

  • Remove the unreacted dye and byproducts by gel filtration (desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Equilibrate this compound to Room Temperature B Prepare Stock Solution in Anhydrous DMSO A->B D Add this compound to Protein Solution B->D C Prepare Protein in Amine-Free Buffer (pH 7.2-7.5) C->D E Incubate (e.g., 1-2h at RT) D->E F Quench Reaction (e.g., with Tris buffer) E->F G Purify Conjugate (e.g., Desalting Column) F->G H Labeled Protein Conjugate G->H

Caption: Experimental workflow for protein labeling.

Caption: Desired reaction vs. competing hydrolysis.

References

How to address aggregation of proteins during Sulfo-QSY21-NHS labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address protein aggregation during labeling with Sulfo-QSY21-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a labeling reagent. Let's break down its components:

  • Sulfo: Indicates the presence of a sulfonate group, which increases the water solubility of the molecule. This is intended to facilitate labeling reactions in aqueous buffers and reduce the aggregation potential often associated with hydrophobic dyes.[1]

  • QSY21: A non-fluorescent quencher dye. It absorbs light but does not emit it as fluorescence, making it useful in applications like FRET (Förster Resonance Energy Transfer) biosensors or as a dark quencher in activity-based probes.[2]

  • NHS Ester: An N-hydroxysuccinimidyl ester is a reactive group that specifically targets primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of a protein) to form a stable amide bond.[3][4][5]

Its primary application is to covalently attach the QSY21 quencher to proteins for use in various biochemical assays.

Q2: What are the most common causes of protein aggregation during this compound labeling?

Protein aggregation during the labeling process can arise from several factors:

  • Hydrophobicity of the Dye: Despite the "Sulfo" group, the core QSY21 molecule can be hydrophobic. Attaching multiple dye molecules to a protein's surface increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.

  • Over-labeling: A high degree of labeling (too many dye molecules per protein) can alter the protein's surface charge and physicochemical properties, reducing its solubility and causing it to aggregate.

  • Suboptimal Buffer Conditions: Proteins are sensitive to their environment. Incorrect pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability and induce aggregation, even before the labeling reagent is added.

  • High Protein Concentration: Performing the reaction at very high protein concentrations increases the probability of intermolecular interactions, which can lead to aggregation.

  • Reagent Handling: this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and added to the protein solution with gentle mixing. Adding the solid reagent directly to the aqueous buffer can cause it to precipitate and lead to localized high concentrations, promoting aggregation.

Q3: How can I detect if my labeled protein is aggregated?

You can detect aggregation using several analytical techniques:

  • Visual Inspection: The most obvious sign is visible precipitation or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as a rising absorbance baseline at higher wavelengths (e.g., 350 nm).

  • Size Exclusion Chromatography (SEC): This is a powerful method to separate monomers from dimers and larger aggregates under native conditions. The appearance of new peaks eluting earlier than the monomeric protein is indicative of aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can detect the presence of larger species (aggregates) and provide an estimate of their size and the sample's heterogeneity (polydispersity index).

  • SDS-PAGE: Comparing non-reduced and reduced samples on a gel can reveal disulfide-linked aggregates. Non-reduced aggregates will appear as higher molecular weight bands.

Troubleshooting Guide

Issue 1: Visible precipitation occurs during or immediately after adding the this compound ester.

This indicates severe aggregation, often due to reagent handling or suboptimal reaction conditions.

Potential Cause Recommended Solution
Reagent Precipitation Ensure the this compound ester is fully dissolved in anhydrous DMSO or DMF before adding it to the protein solution. Add the dissolved dye dropwise to the protein solution while gently stirring to avoid localized high concentrations. The final concentration of the organic solvent should ideally be kept below 10%.
High Molar Excess of Dye The dye itself may be precipitating. Reduce the molar excess of the this compound ester. Start with a lower dye-to-protein ratio (e.g., 5:1) and titrate up to find the optimal balance between labeling efficiency and solubility.
Incorrect Buffer pH NHS ester reactions are most efficient at pH 8.3-8.5, but this may not be optimal for your protein's stability. If the protein is known to be unstable at alkaline pH, perform the reaction at a lower pH (e.g., 7.5), accepting that the reaction may be slower.
High Protein Concentration High protein concentrations increase the likelihood of aggregation. Try reducing the protein concentration to the 1-2 mg/mL range.
Issue 2: The solution is clear, but subsequent analysis (e.g., SEC or DLS) shows the presence of soluble aggregates.

This suggests a more subtle form of aggregation, often caused by over-labeling or the need for buffer optimization.

Potential Cause Recommended Solution
Over-labeling / Increased Hydrophobicity A high degree of labeling increases the protein's surface hydrophobicity. Systematically reduce the molar excess of the dye in pilot reactions (e.g., try ratios of 20:1, 10:1, 5:1, and 2:1) to find a ratio that yields an acceptable degree of labeling without causing aggregation.
Suboptimal Buffer Composition The buffer may lack components that stabilize the protein. Consider adding stabilizing excipients.
Ionic Strength Low salt concentrations can sometimes lead to aggregation. Try increasing the ionic strength by including 50-150 mM NaCl in the reaction buffer to screen electrostatic interactions.
Reaction Temperature/Time High temperatures can sometimes promote aggregation. Perform the incubation at 4°C for a longer period (e.g., 4 hours to overnight) instead of at room temperature.

Optimizing Reaction Conditions

To minimize aggregation, systematically optimize the key reaction parameters. A titration experiment is highly recommended.

Parameter Recommended Starting Range Notes
Protein Concentration 1-5 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation. If aggregation occurs, reduce the concentration.
Buffer Type Amine-free buffers (e.g., PBS, HEPES, Bicarbonate)Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester and should be avoided.
pH 7.5 - 8.5A pH of 8.3-8.5 is often optimal for the NHS ester reaction, but protein stability is paramount. Ensure your protein is stable in this range before proceeding.
Dye:Protein Molar Ratio 5:1 to 20:1This is a critical parameter. Start with a lower ratio for proteins known to be sensitive. A titration is essential to find the optimal ratio for your specific protein.
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can slow aggregation but will require longer incubation times (e.g., 2-4 hours or overnight).
Incubation Time 1 - 4 hoursMonitor the reaction. Shorter times may be sufficient and can reduce the risk of aggregation.
Organic Solvent (DMSO/DMF) < 10% of total reaction volumeUse high-quality, anhydrous solvent. This minimizes the impact on protein structure while ensuring the dye remains dissolved.

The Role of Stabilizing Excipients

If aggregation persists after optimizing the core parameters, consider adding stabilizing excipients to your labeling buffer. These additives can help maintain protein solubility and stability.

Excipient Class Examples Typical Concentration Mechanism of Action
Sugars / Polyols Sucrose, Trehalose, Glycerol, Sorbitol5-10% (w/v) or 0.2-0.5 MStabilize the protein's native structure through preferential exclusion, making unfolding and aggregation less favorable.
Amino Acids Arginine, Glycine, Proline50-250 mMCan suppress aggregation by interacting with the protein surface, increasing solubility, and preventing protein-protein interactions.
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01 - 0.1% (v/v)Prevent surface-induced aggregation and can shield hydrophobic patches on the protein surface.
Reducing Agents TCEP, DTT1-5 mMFor proteins with sensitive cysteine residues, these agents prevent the formation of non-native disulfide bonds that can lead to aggregation. (Note: Ensure they don't interfere with protein structure).

Experimental Protocols

Protocol 1: Standard this compound Labeling

This protocol provides a starting point for labeling a protein with this compound ester.

  • Protein Preparation: Dialyze the protein extensively against an amine-free buffer (e.g., 1x PBS, pH 7.5-8.3) to remove any contaminating primary amines. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Calculate the volume of the dye stock solution needed for the desired dye:protein molar ratio (e.g., 10:1).

    • While gently stirring the protein solution, add the dissolved dye dropwise.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Purification: Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.

Protocol 2: Troubleshooting Aggregation with a Titration Experiment
  • Set up Parallel Reactions: Prepare multiple small-scale labeling reactions (e.g., 50-100 µL).

  • Vary a Single Parameter:

    • To test the dye:protein ratio: Keep the buffer, pH, and protein concentration constant. Set up reactions with varying molar ratios, for example: 2:1, 5:1, 10:1, and 20:1.

    • To test pH: Keep the dye:protein ratio and buffer composition constant. Set up reactions at different pH values, for example: 7.2, 7.8, and 8.3.

  • Incubate: Incubate all reactions under identical time and temperature conditions.

  • Analyze: After incubation, assess each sample for aggregation using DLS or analytical SEC.

  • Select Optimal Condition: Choose the condition that provides a sufficient degree of labeling (if measurable) with the minimal amount of aggregation.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Troubleshooting Prot_Prep Prepare Protein (1-5 mg/mL in Amine-Free Buffer, pH 7.5-8.5) Mix Add Dye to Protein (Dropwise, Gentle Mixing) Target Molar Ratio: 5:1 to 20:1 Prot_Prep->Mix Dye_Prep Prepare Dye Stock (10 mM this compound in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (1-2h @ RT or 2-4h @ 4°C, protect from light) Mix->Incubate Check_Agg Check for Aggregation (Visual, DLS, SEC) Incubate->Check_Agg Agg_Yes Aggregation Observed Check_Agg->Agg_Yes Yes Agg_No No Aggregation Check_Agg->Agg_No No Optimize Optimize Parameters: - Lower Dye:Protein Ratio - Adjust pH - Lower Protein Conc. - Add Excipients Agg_Yes->Optimize Purify Purify Labeled Protein (Desalting Column / Dialysis) Agg_No->Purify Optimize->Mix Re-run Reaction

Caption: Experimental workflow for troubleshooting protein aggregation during this compound labeling.

G cluster_reagent Reagent Properties & Handling cluster_conditions Reaction Conditions cluster_protein Protein Properties center Protein Aggregation OverLabel Over-labeling (High Dye:Protein Ratio) OverLabel->center Hydrophobicity Dye Hydrophobicity Hydrophobicity->center ReagentHandling Poor Reagent Dissolution ReagentHandling->center pH Suboptimal pH (Protein Instability) pH->center Concentration High Protein Concentration Concentration->center Buffer Suboptimal Buffer (e.g., Low Ionic Strength) Buffer->center Inherent Inherent Instability of Protein Inherent->center

Caption: Key factors contributing to protein aggregation during labeling reactions.

References

Technical Support Center: Optimizing Assays with Sulfo-QSY21-NHS for Enhanced Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the signal-to-noise ratio in assays utilizing Sulfo-QSY21-NHS.

Understanding the Role of this compound in Signal-to-Noise Enhancement

This compound is a water-soluble, amine-reactive dark quencher. In fluorescence-based assays, particularly those employing Förster Resonance Energy Transfer (FRET), this compound can significantly enhance the signal-to-noise ratio by effectively quenching the fluorescence of unbound or non-specifically bound probes. By minimizing background fluorescence, the specific signal from the intended target becomes more prominent, leading to more sensitive and reliable assay results.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to improve the signal-to-noise ratio.

Issue 1: High Background Fluorescence Persists After Using this compound

Question: I've incorporated this compound into my assay, but the background fluorescence is still high. What are the potential causes and solutions?

Answer: High background fluorescence can stem from several factors, even when using a quencher. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Quenching:

    • Suboptimal Quencher:Fluorophore Ratio: An insufficient amount of this compound relative to the fluorescent probe can lead to incomplete quenching of the background signal.

      • Solution: Optimize the molar ratio of this compound to your fluorescently labeled molecule. Start with a 1:1 ratio and titrate upwards. In some cases, multiple quencher molecules per fluorophore may be necessary for efficient quenching.[1]

    • Poor Labeling Efficiency: If this compound is not efficiently conjugated to your probe, it cannot effectively quench the fluorescence.

      • Solution: Review your labeling protocol. Ensure optimal reaction conditions, including pH, buffer composition, and incubation time. Refer to the detailed labeling protocol below.

  • Non-Specific Binding of the Labeled Probe: Your fluorescent probe, even if properly quenched in solution, might be non-specifically binding to surfaces or other molecules in the assay, leading to a localized high background.

    • Solution:

      • Blocking: Use appropriate blocking agents (e.g., Bovine Serum Albumin (BSA), casein) to saturate non-specific binding sites on your assay surface.

      • Washing Steps: Increase the number and stringency of wash steps to remove unbound and non-specifically bound probes.

      • Detergents: Include a mild non-ionic detergent (e.g., Tween-20) in your wash buffers to help reduce non-specific interactions.

  • Autofluorescence: The sample itself (e.g., cells, proteins) or the assay components (e.g., plates, media) might be autofluorescent at the excitation and emission wavelengths of your fluorophore.

    • Solution:

      • Use appropriate controls: Include a sample without the fluorescent probe to measure the intrinsic autofluorescence and subtract it from your measurements.

      • Choose a different fluorophore/quencher pair: If autofluorescence is a significant issue, consider using a fluorophore that excites and emits at longer wavelengths (in the red or near-infrared region), where autofluorescence is typically lower. Sulfo-QSY21 is a suitable quencher for far-red fluorophores like Cy5.[4][5][6]

Issue 2: Low Specific Signal

Question: After incorporating this compound, my specific signal has decreased significantly. How can I address this?

Answer: A decrease in specific signal can be due to a few factors related to the quencher.

  • Steric Hindrance: The conjugated this compound molecule might be sterically hindering the binding of your probe to its target.

    • Solution: If possible, consider using a linker to increase the distance between the quencher and the binding moiety of your probe.

  • Over-labeling: Labeling your probe with too many this compound molecules could potentially alter its biological activity or binding affinity.

    • Solution: Optimize the labeling ratio by performing a titration of the this compound concentration during the conjugation reaction. Aim for a degree of labeling that provides efficient quenching without compromising the probe's function.

  • Quenching of the Specific Signal: In some assay designs, the quencher might inadvertently come into close proximity with the fluorophore even when the probe is bound to its target, leading to signal reduction.

    • Solution: Re-evaluate your assay design. Ensure that the binding event effectively separates the fluorophore and the quencher to allow for a robust signal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is typically in the range of 8.3-8.5.[7][8] A lower pH can lead to protonation of the amine groups, making them less reactive, while a higher pH can increase the rate of hydrolysis of the NHS ester, reducing labeling efficiency.[7][8]

Q2: What buffers are compatible with this compound labeling?

A2: It is crucial to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound ester.[9] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer at the appropriate pH.

Q3: How should I prepare and store this compound?

A3: this compound is sensitive to moisture and should be stored desiccated at -20°C.[4] For use, it is recommended to prepare fresh solutions in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before the labeling reaction. Do not store this compound in aqueous solutions for extended periods as the NHS ester will hydrolyze.[10]

Q4: What is the recommended molar excess of this compound for labeling proteins?

A4: The optimal molar excess of this compound depends on the protein and the desired degree of labeling. A common starting point for mono-labeling is a molar excess of 8-fold.[7][8] However, optimization is often necessary. For antibody labeling, molar ratios of quencher to antibody ranging from 3:1 to 15:1 have been suggested as starting points for optimization.[11]

Q5: How can I remove unreacted this compound after the labeling reaction?

A5: Unreacted this compound can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis. This step is critical to prevent the free quencher from interfering with the assay.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Labeling Reaction pH 8.3 - 8.5Balances amine reactivity and NHS ester stability.[7][8]
Compatible Buffers Phosphate-Buffered Saline (PBS), Sodium BicarbonateMust be free of primary amines.
Incompatible Buffers Tris, GlycineCompete with the target molecule for labeling.[9]
This compound Storage -20°C, DesiccatedProtect from moisture to prevent hydrolysis.[4]
Molar Excess for Protein Labeling 3:1 to 15:1 (starting range for antibodies)Optimization is crucial for each specific application.[11]
Quenching Efficiency of QSY-21 Can result in >90% reduction in fluorescence signalDependent on proximity to the fluorophore.[2]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of at least 2 mg/mL to favor the labeling reaction over hydrolysis.[9] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Adjust the pH of the Protein Solution: Add the reaction buffer to the protein solution to adjust the pH to 8.3.

  • Labeling Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Separate the labeled protein from unreacted quencher and byproducts using a desalting column equilibrated with your desired storage buffer.

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the quencher.

Visualizations

Quenching_Mechanism cluster_0 Unbound Probe cluster_1 Bound Probe Fluorophore_unbound Fluorophore Quencher_unbound Sulfo-QSY21 Fluorophore_unbound->Quencher_unbound FRET Quenched_Emission No/Low Emission Quencher_unbound->Quenched_Emission Excitation_unbound Excitation Light Excitation_unbound->Fluorophore_unbound Fluorophore_bound Fluorophore Target Target Fluorophore_bound->Target Binding Emission Fluorescence Signal Fluorophore_bound->Emission Quencher_bound Sulfo-QSY21 Excitation_bound Excitation Light Excitation_bound->Fluorophore_bound Unbound Probe Unbound Probe Bound Probe Bound Probe

Caption: FRET-based quenching mechanism for improving signal-to-noise.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.4) C 3. Adjust pH of Protein Solution (to pH 8.3 with Reaction Buffer) A->C B 2. Prepare this compound (Freshly in anhydrous DMSO/DMF) D 4. Labeling Reaction (1-2 hours, RT, protected from light) B->D C->D E 5. Quench Reaction (Add Tris-HCl) D->E F 6. Purify Conjugate (Desalting column) E->F G 7. Assay & Data Analysis (Measure Signal-to-Noise Ratio) F->G

Caption: Experimental workflow for labeling with this compound.

Troubleshooting_Logic Start High Background Signal? A Check Labeling Efficiency (Optimize pH, buffer, time) Start->A Yes F Low Specific Signal? Start->F No B Optimize Quencher:Fluorophore Ratio A->B C Improve Washing Steps B->C D Add Blocking Agents C->D E Check for Autofluorescence D->E E->F G Optimize Degree of Labeling F->G Yes End Improved Signal-to-Noise F->End No H Consider Linker for Steric Hindrance G->H I Re-evaluate Assay Design H->I I->End

Caption: Logical workflow for troubleshooting signal-to-noise issues.

References

Stability of Sulfo-QSY21-NHS conjugates over time and in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sulfo-QSY21-NHS conjugates. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your conjugation experiments and the long-term stability of your labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound ester in solution?

The primary factor is hydrolysis. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, especially at neutral to high pH. This reaction competes with the desired conjugation reaction with primary amines on your target molecule (e.g., protein, antibody). The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: What is the optimal pH for performing conjugation with this compound?

The optimal pH for conjugating NHS esters with primary amines is between 7.2 and 8.5.[1][2] A common starting point is a buffer at pH 8.3.[2][3] This range represents a compromise:

  • Below pH 7.2: The primary amines on the protein are increasingly protonated (-NH3+), making them poor nucleophiles and slowing down the conjugation reaction.[2]

  • Above pH 8.5: The rate of NHS ester hydrolysis accelerates dramatically, reducing the amount of active quencher available to react with your target molecule.

Q3: Which buffers should I use for the conjugation reaction?

It is critical to use an amine-free buffer, as buffers containing primary amines will compete with your target molecule for reaction with the this compound ester.

Recommended BuffersBuffers to Avoid
Phosphate Buffer (PBS), 0.1 M, pH 7.2-8.0Tris (e.g., TBS)
Sodium Bicarbonate, 0.1 M, pH 8.3Glycine
Borate Buffer, 50 mM, pH 8.5Buffers with ammonium (B1175870) ions
HEPES Buffer, pH 7.2-8.0-

Q4: How should I prepare and handle the this compound ester stock solution?

Due to its susceptibility to hydrolysis, the this compound ester should be handled carefully. It is typically a water-insoluble compound and must first be dissolved in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Prepare Fresh: The aqueous solution of the NHS ester should be used immediately after preparation.

  • Use Anhydrous Solvents: Ensure your DMSO or DMF is anhydrous (moisture-free) to prevent premature hydrolysis of the reagent before it's added to the reaction mixture. High-quality, amine-free DMF is crucial as old DMF can degrade to form amines that react with the NHS ester.

  • Storage: Store the solid, un-dissolved this compound ester desiccated at -20°C.

Q5: How stable are the final Sulfo-QSY21-protein conjugates?

Once the NHS ester has reacted with a primary amine on the target molecule, it forms a very stable amide bond. Fluorescent antibody conjugates have been shown to be stable for years when stored correctly. For long-term storage, it is recommended to store the purified conjugate at 4°C or, for longer periods, at -20°C in a solution containing a cryoprotectant like glycerol. Studies on panitumumab-IRDye800CW conjugates demonstrated stability for over 4 years under GMP conditions.

Stability Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution vs. pH

pHHalf-life (at 4°C)Reference
7.04-5 hours
8.01 hour
8.610 minutes

This data underscores the critical need to work efficiently once the NHS ester is in an aqueous buffer, especially at higher pH values.

Experimental Protocols & Workflows

Conjugation Reaction Workflow

The following diagram illustrates the key steps in a typical conjugation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage p1 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) r1 3. Adjust Protein Solution to pH 8.3 with Bicarbonate Buffer p1->r1 p2 2. Prepare Fresh This compound Stock in Anhydrous DMSO r2 4. Add NHS Ester Stock to Protein Solution (Molar Excess 10-20x) p2->r2 r1->r2 r3 5. Incubate 1-2 hours at RT or Overnight at 4°C r2->r3 f1 6. Quench Reaction (Optional, with Tris or Glycine) r3->f1 f2 7. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) f1->f2 f3 8. Characterize & Store (4°C short-term, -20°C long-term) f2->f3

Caption: Standard workflow for protein conjugation.
Protocol: General Protein Labeling with this compound

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of NHS ester to protein, may need to be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • This compound ester (solid).

  • Anhydrous, amine-free DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

Procedure:

  • Prepare the Protein: Ensure your protein solution is free of amine-containing buffers. If necessary, perform a buffer exchange into PBS (pH 7.4).

  • Prepare NHS Ester Stock: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Initiate Reaction: a. Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer. b. Calculate the required volume of the NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the protein. c. Slowly add the NHS ester stock solution to the protein solution while gently stirring.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Reactions at 4°C can help minimize hydrolysis of the NHS ester.

  • Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes. This will consume any unreacted NHS ester.

  • Purify Conjugate: Remove unreacted this compound and reaction byproducts (N-hydroxysuccinimide) by passing the solution over a desalting column or through dialysis against PBS.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for QSY21 (approx. 660 nm). Calculate the DOL to ensure the reaction was successful.

  • Storage: Store the final conjugate in a sterile container at 4°C for short-term use or at -20°C (with 50% glycerol) for long-term storage.

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

This is the most common issue and is often related to the stability of the this compound ester.

G start Low Labeling Yield q1 Was an Amine-Free Buffer Used? (e.g., PBS, Bicarbonate) start->q1 sol1 Action: Use Amine-Free Buffer. Tris or Glycine competes with the reaction. q1->sol1 No q2 Was the Reaction pH between 7.2 and 8.5? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Adjust pH. Low pH protonates amines. High pH hydrolyzes NHS ester. q2->sol2 No q3 Was the this compound reagent prepared fresh in anhydrous solvent? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Prepare reagent immediately before use in dry DMSO/DMF to prevent premature hydrolysis. q3->sol3 No q4 Is the protein concentration adequate (>1-2 mg/mL)? q3->q4 Yes a3_yes Yes a3_no No sol4 Action: Increase protein concentration. Low concentration favors hydrolysis over conjugation. q4->sol4 No end_node Consider increasing molar excess of NHS ester or optimizing incubation time and temperature. q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

Determining the Degree of Labeling for Sulfo-QSY21-NHS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing Sulfo-QSY21-NHS as a non-fluorescent quencher in applications such as FRET-based assays, accurately determining the degree of labeling (DOL) is a critical step for ensuring experimental consistency and optimal performance. The DOL, which represents the average number of dye molecules conjugated to a single protein or antibody, directly impacts the quenching efficiency and the biological activity of the conjugate. This guide provides a detailed protocol for determining the DOL of this compound conjugates and compares its key properties with other commercially available quencher dyes.

Comparison of Amine-Reactive Quencher Dyes

The selection of a quencher dye is often dictated by the spectral properties of the corresponding fluorophore in a FRET pair. This compound is effective for quenching fluorophores that emit in the red to near-infrared region. The following table summarizes the key spectral properties of this compound and several alternative amine-reactive quencher dyes.

FeatureThis compoundBHQ-2 NHSATTO 647N NHS esterIRDye® QC-1 NHS Ester
Maximum Absorption (λmax) ~660-661 nm[1][2]579 nm[3][4]647 nm[5]737 nm (in PBS)[6]
Molar Extinction Coefficient (εmax) ~90,000 cm⁻¹M⁻¹[7]38,000 cm⁻¹M⁻¹[3][4]150,000 cm⁻¹M⁻¹[5]96,000 cm⁻¹M⁻¹ (in PBS)[6]
Quenching Range 580-680 nm[7][8]560-670 nm[4][9]N/A (Fluorophore)~500-800 nm[6][10][11]
280 nm Correction Factor (CF₂₈₀) 0.32[1][2]~0.21*0.04[5]Not specified

*The correction factor for BHQ-2 at 280 nm is estimated based on its extinction coefficient at 260 nm (8000 M⁻¹cm⁻¹)[3][4] and the assumption of a similar spectral shape to other dyes. For precise measurements, experimental determination is recommended. For IRDye® QC-1, the manufacturer does not provide a specific 280 nm correction factor, and it is recommended to be determined experimentally.

Experimental Protocol for Determining the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye.

Materials
  • This compound conjugated protein

  • Unconjugated protein (for reference)

  • Spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS, pH 7.4)

Procedure
  • Purification of the Conjugate: It is crucial to remove any unconjugated this compound from the protein conjugate. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or extensive dialysis. The presence of free dye will lead to an overestimation of the DOL.

  • Spectrophotometric Measurement: a. Set the spectrophotometer to measure absorbance at 280 nm and 660 nm (λmax for this compound). b. Blank the spectrophotometer with the buffer used to dissolve the conjugate. c. Measure the absorbance of the purified conjugate solution at both wavelengths (A₂₈₀ and A₆₆₀). Ensure the absorbance readings are within the linear range of the instrument (typically below 2.0). If necessary, dilute the sample with a known volume of buffer and account for the dilution factor in the calculations.

  • Calculation of DOL:

    The DOL is calculated using the following formula:

    Where:

    • A₆₆₀ = Absorbance of the conjugate at 660 nm.

    • ε_dye = Molar extinction coefficient of this compound (90,000 cm⁻¹M⁻¹).

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • CF₂₈₀ = Correction factor for this compound at 280 nm (0.32)[1][2]. This accounts for the dye's absorbance at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm. For a typical IgG antibody, this is approximately 210,000 cm⁻¹M⁻¹.

Logical Workflow for DOL Determination

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis Conjugation Protein + this compound Conjugation Purification Purification of Conjugate (e.g., Desalting Column) Conjugation->Purification Remove free dye Measure_Abs Measure Absorbance at 280 nm and 660 nm Purification->Measure_Abs Calculate_Protein_Conc Calculate Corrected Protein Concentration Measure_Abs->Calculate_Protein_Conc Calculate_Dye_Conc Calculate Dye Concentration Measure_Abs->Calculate_Dye_Conc Calculate_DOL Calculate DOL Calculate_Protein_Conc->Calculate_DOL Calculate_Dye_Conc->Calculate_DOL

Caption: Workflow for Determining the Degree of Labeling (DOL).

Signaling Pathway Analogy for FRET

The principle of FRET, where this compound acts as a quencher, can be conceptually illustrated as a signaling pathway. The fluorophore acts as an initial signaling molecule that, upon excitation, can either emit a photon (fluorescence) or transfer its energy to a nearby quencher. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, a principle often exploited in biosensors.

FRET_Signaling_Pathway cluster_excitation Excitation State cluster_emission Emission/Quenching Excitation Excitation Light Fluorophore_Excited Excited Fluorophore Excitation->Fluorophore_Excited Absorption Fluorescence Fluorescence Emission Fluorophore_Excited->Fluorescence Photon Emission (No FRET) Quencher This compound (Quencher) Fluorophore_Excited->Quencher FRET (Energy Transfer) No_Signal Heat/No Fluorescence Quencher->No_Signal Non-radiative decay

Caption: Conceptual FRET Signaling Pathway with a Quencher.

References

Navigating the Landscape of Protein Analysis: A Comparative Guide to Sulfo-QSY21-NHS Labeling and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of proteins is paramount. Chemical labeling coupled with mass spectrometry (MS) offers a powerful toolkit for quantitative proteomics. This guide provides a comprehensive comparison of Sulfo-QSY21-NHS, an amine-reactive quencher dye, with other common protein labeling strategies for mass spectrometry analysis. While direct comparative mass spectrometry data for this compound is limited in publicly available literature, this guide synthesizes information on general NHS-ester chemistry, alternative labeling techniques, and the expected behavior of quencher-labeled peptides in a mass spectrometer to provide a valuable resource for experimental design.

Introduction to Amine-Reactive Labeling for Mass Spectrometry

N-hydroxysuccinimide (NHS) esters are a class of reagents widely used to label proteins by forming stable amide bonds with the primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[1][2] This covalent modification allows for the introduction of various functionalities, including fluorescent dyes, affinity tags, and, in the case of this compound, a quencher molecule. The "Sulfo" group enhances the water solubility of the reagent, making it particularly suitable for labeling proteins in aqueous buffers without the need for organic co-solvents.[3]

The general workflow for labeling proteins with an NHS ester like this compound for subsequent mass spectrometry analysis involves several key steps: protein preparation, labeling reaction, quenching of the reaction, and finally, sample preparation for mass spectrometry.[1][4]

Experimental Protocols

General Protocol for this compound Labeling of Proteins

This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein and experimental goals.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)

  • This compound ester

  • Anhydrous DMSO or DMF (if needed for initial solubilization, though Sulfo-NHS esters are generally water-soluble)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for removal of excess label

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound ester in reaction buffer or, if necessary, a small amount of anhydrous DMSO or DMF before adding to the aqueous reaction buffer.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive (though quenchers are generally not).

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagents using a desalting column, dialysis, or spin filtration.

Sample Preparation for Mass Spectrometry

Following labeling and purification, the protein sample is processed for mass spectrometry analysis, typically involving:

  • Denaturation, Reduction, and Alkylation: Proteins are denatured, and disulfide bonds are reduced and then alkylated to prevent them from reforming.

  • Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.

  • Desalting: The resulting peptide mixture is desalted using C18 spin columns or similar devices to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: The desalted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

Performance Comparison of Labeling Strategies

The choice of labeling reagent significantly impacts the outcome of a quantitative proteomics experiment. Here, we compare this compound labeling with other common strategies. It is important to note that while this compound is primarily a quencher, its use in mass spectrometry would be for introducing a specific mass modification for identification and potentially relative quantification, similar to other chemical labels.

FeatureThis compound LabelingIsobaric Tagging (TMT, iTRAQ)Metabolic Labeling (SILAC)Label-Free Quantification
Principle Covalent labeling of primary amines with a quencher molecule, introducing a fixed mass shift.Covalent labeling of primary amines with tags that are isobaric but generate unique reporter ions upon fragmentation.Metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.Quantification based on spectral counting or the intensity of peptide precursor ions.
Multiplexing Limited (typically comparison of labeled vs. unlabeled)High (up to 18-plex with TMTpro)Moderate (typically 2- to 3-plex)High (limited by instrument time and data analysis complexity)
Quantification At the MS1 level (comparing intensities of labeled and unlabeled peptides)At the MS/MS level (comparing reporter ion intensities)At the MS1 level (comparing intensities of "light" and "heavy" peptide pairs)At the MS1 or MS2 level
Sample Type In vitro labeled proteins or peptidesIn vitro labeled peptidesLive cells capable of metabolic incorporationAny protein sample
Workflow Complexity ModerateHighHigh (requires cell culture)Low (sample preparation) to High (data analysis)
Cost Reagent-dependentHighHigh (labeled media and amino acids)Low (no labeling reagents)
Accuracy Can be affected by labeling efficiency and ionization differencesGenerally high, but can be affected by ratio compressionConsidered the "gold standard" for accuracy as samples are mixed earlyCan be affected by run-to-run variation

Expected Performance of this compound in Mass Spectrometry

While specific data is lacking, we can infer the potential behavior of this compound labeled peptides in a mass spectrometer based on the properties of similar molecules:

  • Ionization Efficiency: The addition of a relatively large and potentially hydrophobic quencher molecule could either suppress or enhance the ionization efficiency of a peptide. Derivatization has been shown to enhance ionization efficiency in some cases, particularly for peptides that ionize poorly on their own.

  • Fragmentation: The this compound moiety would add a significant mass to the modified peptides. In MS/MS analysis, fragmentation of the peptide backbone would occur, allowing for sequence identification. It is also possible that the label itself could undergo fragmentation, potentially generating characteristic reporter ions, although this is not its primary design. The fragmentation patterns of peptides can be altered by chemical modifications.

Alternative Amine-Reactive Quenchers

For researchers specifically interested in using quencher molecules for mass spectrometry applications, alternatives to this compound include the Black Hole Quencher™ (BHQ™) series of dyes, which are also available as NHS esters. These are "dark quenchers" with no native fluorescence, which can be advantageous in certain experimental designs.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the analysis of this compound labeled proteins and the general principle of amine-reactive labeling.

experimental_workflow cluster_labeling Protein Labeling cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry p Protein Sample labeled_p Labeled Protein p->labeled_p Labeling Reaction (pH 7.2-8.5) reagent This compound reagent->labeled_p quench Quenching labeled_p->quench purify Purification quench->purify digest Digestion (e.g., Trypsin) purify->digest desalt Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis lcms->data

Experimental workflow for mass spectrometry analysis.

amine_reaction cluster_reactants Reactants cluster_product Product protein Protein-NH2 (Primary Amine) labeled_protein Protein-NH-CO-Sulfo-QSY21 (Stable Amide Bond) protein->labeled_protein + nhs_ester This compound nhs_ester->labeled_protein nhs NHS labeled_protein->nhs +

Amine-reactive labeling chemistry.

Conclusion

This compound offers a water-soluble option for the covalent labeling of proteins at primary amines. While its primary application is as a quencher in fluorescence-based assays, its use in mass spectrometry provides a means to introduce a specific mass modification for protein identification and potential relative quantification. The lack of direct comparative studies with established quantitative proteomics methods like TMT, iTRAQ, and SILAC necessitates careful consideration and empirical optimization when designing experiments. For robust quantitative analysis, established methods with well-characterized performance in mass spectrometry may be more suitable. However, for specific applications requiring the introduction of a quencher moiety that can also be tracked by mass spectrometry, this compound and similar reagents present a viable option. Further research is needed to fully characterize the performance of quencher-labeled proteins in mass spectrometry and to establish standardized protocols for their analysis.

References

A Comparative Guide to Sulfo-QSY21-NHS, BHQ-2, and BHQ-3 Quenchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based assays, the selection of an appropriate quencher is paramount for achieving high signal-to-noise ratios and accurate quantification. This guide provides a detailed comparison of three prominent non-fluorescent ("dark") quenchers: Sulfo-QSY21-NHS, Black Hole Quencher™ 2 (BHQ-2), and Black Hole Quencher™ 3 (BHQ-3). This analysis is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision-making process for their specific applications.

Overview of Quenching Mechanisms

Dark quenchers operate primarily through Förster Resonance Energy Transfer (FRET) and static (contact) quenching. In FRET, non-radiative energy transfer occurs from an excited fluorophore (the donor) to a nearby quencher (the acceptor) when their spectral properties overlap. Static quenching involves the formation of a ground-state complex between the fluorophore and the quencher, which is non-fluorescent. The efficiency of both mechanisms is highly dependent on the distance between the fluorophore and the quencher.

Quenching Mechanisms cluster_fret Förster Resonance Energy Transfer (FRET) cluster_static Static (Contact) Quenching Donor_Ground Donor (Ground State) Donor_Excited Donor (Excited State) Donor_Ground->Donor_Excited Excitation Light Donor_Excited->Donor_Ground Fluorescence Acceptor_Ground Quencher (Ground State) Donor_Excited->Acceptor_Ground Energy Transfer (Non-radiative) Acceptor_Excited Quencher (Excited State) Acceptor_Excited->Acceptor_Ground Heat Complex Fluorophore-Quencher Complex (Non-fluorescent) No_Fluorescence No Fluorescence Complex->No_Fluorescence Excitation Excitation Light Excitation->Complex Quenching Efficiency Determination Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_calculation Calculation Prep_F Prepare Fluorophore-labeled Substrate (F) Measure_F Measure Fluorescence of F (F₀) Prep_F->Measure_F Prep_FQ Prepare Fluorophore-Quencher Conjugate (FQ) Measure_FQ Measure Fluorescence of FQ (F) Prep_FQ->Measure_FQ Calculate Calculate Quenching Efficiency: QE (%) = (1 - F/F₀) x 100 Measure_F->Calculate Measure_FQ->Calculate

A Comparative Guide to the Photostability of Sulfo-QSY21-NHS and Other Dark Quenchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays, the stability of all components is paramount to generating reliable and reproducible data. While much attention is given to the photostability of fluorophores, the durability of the quencher is equally critical, especially in long-term imaging experiments or high-intensity applications. This guide provides a comparative overview of the photostability of Sulfo-QSY21-NHS and other commonly used dark quenchers in the far-red to near-infrared (NIR) spectrum.

Introduction to Dark Quenchers

Dark quenchers are chromophores that absorb the energy from an excited fluorophore and dissipate it as heat rather than re-emitting it as fluorescence. This property leads to a lower background signal and a higher signal-to-noise ratio in fluorescence resonance energy transfer (FRET) based assays. Key players in the far-red and NIR quenching landscape include rhodamine-based quenchers like Sulfo-QSY21, the popular Black Hole Quencher™ (BHQ™) series, and various quenchers from the ATTO series.

Photostability Comparison

QuencherChemical ClassAbsorption Max (λmax)Quenching RangeReported Photostability Characteristics
This compound Sulfonated Rhodamine~661 nm580 - 680 nmRhodamine-based dyes are known for their high photostability. As a derivative, Sulfo-QSY21 is expected to possess good resistance to photobleaching.
BHQ-2 Polyaromatic-azo~579 nm560 - 670 nmGenerally considered robust and resistant to degradation during oligonucleotide synthesis. However, single-molecule studies have shown that BHQ-2 can undergo photoinduced switching to a radical anion state, which can cause blinking of the donor fluorophore.[1][2]
ATTO 655-NHS / ATTO 680-NHS Trimethine cyanine (B1664457) / Carbopyronine~663 nm / ~680 nmAs QuenchersATTO dyes are generally designed for high photostability as fluorophores. When used as quenchers in FRET pairs, their inherent stability is a significant advantage, particularly in demanding applications like single-molecule spectroscopy.

Note: While ATTO 680 is primarily a fluorophore, its spectral overlap with far-red emitting dyes allows it to function as a quencher in FRET pairs, where its high photostability is a known feature.

Experimental Protocols

To facilitate a direct and quantitative comparison of quencher photostability, the following experimental protocol is recommended. This method is adapted from protocols used for quantifying fluorophore photobleaching.

Protocol: Comparative Photobleaching of Dark Quenchers

Objective: To determine and compare the photobleaching half-life (t₁₂) of different dark quenchers when conjugated to a stable fluorophore.

Materials:

  • Fluorophore-quencher labeled oligonucleotides or antibodies. The fluorophore should be highly photostable (e.g., a silicon-rhodamine dye) to ensure that the observed photobleaching is primarily due to the quencher's degradation.

  • Microscope slides and coverslips (e.g., BSA-biotin-streptavidin coated for immobilization).

  • Imaging buffer (e.g., PBS, pH 7.4). For assessing intrinsic photostability, initially avoid oxygen scavenging systems.

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with a suitable laser for excitation of the donor fluorophore (e.g., 640 nm) and a sensitive detector (e.g., EMCCD camera).

Methodology:

  • Sample Immobilization:

    • Immobilize the fluorophore-quencher conjugates on the surface of a microscope slide to allow for single-molecule imaging. This can be achieved by using biotin-streptavidin interactions.

  • Imaging Acquisition:

    • Mount the slide on the TIRF microscope.

    • Excite the sample with a constant laser power (e.g., 50-100 W/cm²).

    • Record a time-lapse series of images with a fixed integration time (e.g., 100 ms) until the majority of the fluorescent spots have disappeared.

  • Data Analysis:

    • Identify and track the fluorescence intensity of individual molecules over time.

    • For each molecule, determine the time at which the fluorescence intensity drops to half of its initial value (photobleaching half-life, t₁₂).

    • Alternatively, measure the decay in the number of fluorescent molecules per frame over time and fit this decay to an exponential function to determine the photobleaching lifetime (τ_bleach).[3]

    • Compare the average t₁₂ or τ_bleach values for each quencher. A longer value indicates higher photostability.

Visualizing Experimental Concepts

FRET-Based Assay Signaling Pathway

The following diagram illustrates the general principle of a FRET-based assay using a fluorophore-quencher pair, such as those used in TaqMan probes or molecular beacons.

FRET_Assay cluster_0 Intact Probe (Quenched State) cluster_1 Cleaved/Hybridized Probe (Fluorescent State) Probe Fluorophore-Quencher Pair (Close Proximity) FRET FRET Probe->FRET Energy Transfer Cleavage Target Binding / Enzymatic Cleavage Probe->Cleavage Excitation1 Excitation Light Excitation1->Probe Heat Heat Dissipation FRET->Heat Separated Fluorophore and Quencher (Separated) Fluorescence Fluorescence Emission Separated->Fluorescence No FRET Excitation2 Excitation Light Excitation2->Separated Cleavage->Separated Photostability_Workflow A 1. Conjugate Quenchers to Fluorophore-labeled Biomolecule B 2. Immobilize Conjugates on Microscope Slide A->B C 3. Acquire Time-Lapse Images (Continuous Laser Excitation) B->C D 4. Single-Molecule Fluorescence Tracking C->D E 5. Calculate Photobleaching Half-Life (t½) or Lifetime (τ_bleach) D->E F 6. Compare Photostability (Longer t½ = More Stable) E->F

References

Characterization of Sulfo-QSY21-NHS Conjugates by UV-Vis Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-QSY21-NHS ester for biomolecular conjugation, with a focus on its characterization using UV-Vis spectroscopy. We present experimental data, detailed protocols, and comparisons with other common non-fluorescent quenchers to assist in the selection and application of these reagents in drug development and research.

Introduction to this compound and Dark Quenchers

This compound ester is a valuable tool in the development of fluorescently labeled probes for various biological assays, including fluorescence resonance energy transfer (FRET) applications. As a "dark quencher," it effectively absorbs the fluorescence of a donor fluorophore without emitting its own, leading to a high signal-to-noise ratio. The N-hydroxysuccinimide (NHS) ester group allows for the covalent conjugation of the Sulfo-QSY21 quencher to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

The sulfonate group enhances the water solubility of the molecule, which is advantageous for bioconjugation reactions performed in aqueous buffers. Characterization of the resulting conjugate is critical to ensure the success of the labeling reaction and to determine the degree of labeling (DOL), which is the molar ratio of the quencher to the biomolecule. UV-Vis spectroscopy is a fundamental and accessible method for this characterization.

Principle of UV-Vis Characterization

The characterization of this compound conjugates by UV-Vis spectroscopy relies on the distinct spectral properties of the quencher and the NHS ester group.

  • Sulfo-QSY21 Quencher: This moiety has a strong and broad absorption in the far-red to near-infrared region of the spectrum, with a maximum absorption (λmax) around 660 nm.[1][2]

  • NHS Ester: The N-hydroxysuccinimide ester group exhibits a characteristic absorbance in the UV region, typically between 260-280 nm. Upon successful conjugation to a primary amine or hydrolysis, the NHS group is released, leading to a decrease in absorbance in this region. The released N-hydroxysuccinimide (or its sulfonated form) has a strong absorbance at approximately 260 nm.[3]

By monitoring the changes in the UV-Vis spectrum before and after the conjugation reaction, one can confirm the formation of the conjugate and quantify the degree of labeling.

Comparative Performance of Quencher-NHS Esters

This compound is one of several dark quenchers available for bioconjugation. The choice of quencher often depends on the spectral properties of the donor fluorophore. Below is a comparison of this compound with other commonly used quencher-NHS esters.

Quencherλmax (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quenching Range (nm)Key Features
This compound ~661~90,000580 - 680High water solubility, excellent quencher for far-red and near-infrared fluorophores like Cy5 and Alexa Fluor 647.
BHQ-1 NHS Ester ~534~34,000480 - 580Ideal for quenching green and yellow-emitting fluorophores such as FAM, TET, and HEX.[4][5]
BHQ-2 NHS Ester ~579~38,000560 - 670Suitable for quenching orange and red-emitting fluorophores like TAMRA, ROX, and Cy3.5.
IRDye® QC-1 NHS Ester ~737 (in PBS)~96,000 (in PBS)500 - 800Broad quenching range, compatible with a wide variety of visible and near-infrared fluorophores.

Experimental Protocol: Characterization of a this compound Protein Conjugate

This protocol outlines the steps for conjugating this compound to a protein and subsequently characterizing the conjugate using UV-Vis spectroscopy.

Materials:

  • Protein of interest with accessible primary amines (e.g., Bovine Serum Albumin, an antibody)

  • This compound ester

  • Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point.

    • Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and the released N-hydroxysulfosuccinimide by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • UV-Vis Spectroscopic Analysis:

    • Obtain the UV-Vis absorption spectrum of the purified conjugate from 240 nm to 800 nm.

    • Measure the absorbance at 280 nm (A₂₈₀) and at the λmax of Sulfo-QSY21 (~661 nm, A₆₆₁).

  • Calculation of Degree of Labeling (DOL):

    • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the quencher at 280 nm.

      • Protein Concentration (M) = [A₂₈₀ - (A₆₆₁ × CF₂₈₀)] / ε_protein

        • Where:

          • A₂₈₀ is the absorbance of the conjugate at 280 nm.

          • A₆₆₁ is the absorbance of the conjugate at ~661 nm.

          • CF₂₈₀ is the correction factor, which is the ratio of the quencher's absorbance at 280 nm to its absorbance at its λmax (A₂₈₀ / A₆₆₁ for the free quencher).

          • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The concentration of the bound Sulfo-QSY21 can be calculated as:

      • Sulfo-QSY21 Concentration (M) = A₆₆₁ / ε_Sulfo-QSY21

        • Where ε_Sulfo-QSY21 is the molar extinction coefficient of Sulfo-QSY21 at ~661 nm (~90,000 M⁻¹cm⁻¹).

    • The Degree of Labeling (DOL) is the molar ratio of the quencher to the protein:

      • DOL = [Sulfo-QSY21 Concentration] / [Protein Concentration]

An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific application and should be determined empirically.

Visualizing the Workflow and Principles

To further clarify the experimental and logical processes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Dissolve Protein in Buffer conjugation Mix Protein and This compound prep_protein->conjugation prep_quencher Dissolve this compound in DMSO/DMF prep_quencher->conjugation incubation Incubate (RT or 4°C) conjugation->incubation purify Purify Conjugate (SEC or Dialysis) incubation->purify uv_vis UV-Vis Spectroscopy purify->uv_vis dol_calc Calculate DOL uv_vis->dol_calc

Experimental workflow for this compound conjugation and characterization.

logical_relationship cluster_reactants Reactants cluster_products Products cluster_spectroscopy UV-Vis Spectroscopy protein Protein (-NH2) conjugate Sulfo-QSY21-Protein Conjugate protein->conjugate spectrum_before Spectrum of Reactants: - Protein peak at 280 nm - NHS peak at ~260 nm - Quencher peak at ~661 nm protein->spectrum_before quencher_nhs This compound quencher_nhs->conjugate byproduct Released Sulfo-NHS quencher_nhs->byproduct quencher_nhs->spectrum_before spectrum_after Spectrum of Conjugate: - Protein peak at 280 nm - Quencher peak at ~661 nm - Diminished NHS peak conjugate->spectrum_after byproduct->spectrum_after spectrum_before->spectrum_after Conjugation Reaction

Logical relationship of UV-Vis spectral changes during conjugation.

References

A Researcher's Guide to Sulfo-QSY21-NHS Alternatives for Near-Infrared (NIR) FRET Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate quencher is paramount for the development of sensitive and reliable near-infrared (NIR) Förster Resonance Energy Transfer (FRET) probes. Sulfo-QSY21-NHS has been a widely used quencher in the NIR region; however, a growing number of alternatives offer comparable or even superior performance. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols to aid in your research.

Performance Comparison of NIR Quenchers

The efficacy of a FRET probe is critically dependent on the chosen donor-quencher pair. Key performance metrics include quenching efficiency, the spectral overlap between the donor fluorophore and the quencher, and the photostability of the FRET pair. The following tables summarize the quantitative performance of this compound and its prominent alternatives based on available data.

QuencherRecommended Donor FluorophoresQuenching Range (nm)Quenching Efficiency (%)Key Features
This compound Cy5, Alexa Fluor 647, iFluor® 647590-720[1]HighBroad absorption, non-fluorescent, amine-reactive NHS ester.[2]
BHQ-3 NHS Ester Cy5, Cy5.5620-730[3]84-89[4]True dark quencher with no native fluorescence, broad absorption.[3]
IRDye® QC-1 NHS Ester Cy5.5, IRDye 800CWBroad (visible to NIR)98-99[4]Broad quenching range, high quenching efficiency.[4]
Tide Quencher™ 7 (TQ7) Cy7Optimized for long wavelengthsHighOptimized for pairing with cyanine (B1664457) dyes, cost-effective.[5]
DusQ® 21 NHS Ester Cyanine5, Cyanine5.5, AF 647~600-700HighAbsorption maximum at 656 nm, suitable for multiplex assays.[6]

Note: Quenching efficiencies can vary depending on the specific FRET pair, linker, and experimental conditions. The data presented is compiled from various sources and should be used as a guide.

Spectral Properties of NIR Quenchers

Optimal FRET efficiency is achieved with significant spectral overlap between the donor's emission and the quencher's absorption spectrum.

QuencherAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Sulfo-QSY21 ~661[2]89,000[1]
BHQ-3 672[1]Not available
IRDye® QC-1 ~723[4]Not available
Tide Quencher™ 7 (TQ7) ~743Not available
DusQ® 21 656Not available

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of NIR FRET probes. Below are protocols for key experiments.

Protocol 1: Synthesis of a Peptide-Based NIR FRET Probe

This protocol describes the labeling of a peptide with a NIR fluorophore and a quencher using NHS ester chemistry.

Materials:

  • Peptide with a free amine group (e.g., at the N-terminus or on a lysine (B10760008) residue)

  • NIR Fluorophore-NHS ester (e.g., Cy5.5-NHS ester)

  • Quencher-NHS ester (e.g., BHQ-3-NHS ester)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the labeling buffer to a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines.

  • Dye and Quencher Preparation: Immediately before use, dissolve the fluorophore-NHS ester and quencher-NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 1.2 to 1.5-fold molar excess of the fluorophore-NHS ester to the peptide solution.

    • Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

    • Purify the singly labeled peptide using RP-HPLC.

    • Lyophilize the purified fluorescent peptide.

    • Dissolve the fluorescent peptide in fresh labeling buffer.

    • Add a 1.5 to 2-fold molar excess of the quencher-NHS ester.

    • Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the labeling reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the dual-labeled FRET probe using RP-HPLC.

  • Characterization: Confirm the identity and purity of the probe by mass spectrometry and analytical RP-HPLC.

Protocol 2: Characterization of the NIR FRET Probe

This protocol outlines the steps to determine the spectral properties and quenching efficiency of the synthesized probe.

Materials:

  • Purified NIR FRET probe

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Enzyme specific to the peptide substrate (for cleavage assay)

Procedure:

  • Absorbance Spectroscopy:

    • Dilute the FRET probe in the buffer to a suitable concentration.

    • Measure the absorbance spectrum to confirm the presence of both the fluorophore and the quencher.

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectrum of the intact probe by exciting at the fluorophore's excitation wavelength.

    • To determine the quenching efficiency, the probe needs to be cleaved. Add a sufficient amount of the specific enzyme to the probe solution and incubate until the cleavage is complete.

    • Measure the fluorescence emission spectrum of the cleaved probe under the same conditions.

  • Calculation of Quenching Efficiency:

    • Quenching Efficiency (%) = (1 - (Fluorescence of intact probe / Fluorescence of cleaved probe)) * 100

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the application of these probes.

Signaling Pathways

NIR FRET probes are frequently employed to monitor the activity of enzymes involved in critical signaling pathways, such as caspases in apoptosis and matrix metalloproteinases (MMPs) in tissue remodeling and cancer.

Caspase3_Signaling_Pathway Caspase-3 Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleaves Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis Executes

Caption: Simplified overview of the extrinsic and intrinsic pathways leading to the activation of Caspase-3 and subsequent apoptosis.

MMP9_Signaling_Pathway MMP-9 Activation Pathway Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Cytokines->Receptor Tyrosine Kinase Bind Signaling Cascade (e.g., MAPK, PI3K) Signaling Cascade (e.g., MAPK, PI3K) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK, PI3K) Activates Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) Signaling Cascade (e.g., MAPK, PI3K)->Transcription Factors (e.g., AP-1, NF-κB) Activates MMP-9 Gene MMP-9 Gene Transcription Factors (e.g., AP-1, NF-κB)->MMP-9 Gene Induces Transcription Pro-MMP-9 Pro-MMP-9 MMP-9 Gene->Pro-MMP-9 Translation & Secretion Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Proteolytic Cleavage Extracellular Matrix Degradation Extracellular Matrix Degradation Active MMP-9->Extracellular Matrix Degradation

Caption: Key signaling events leading to the expression and activation of Matrix Metalloproteinase-9 (MMP-9).

Experimental Workflow

The general workflow for utilizing a NIR FRET probe to measure enzyme activity is depicted below.

FRET_Probe_Workflow Experimental Workflow for NIR FRET Probe Assay Synthesize & Purify FRET Probe Synthesize & Purify FRET Probe Characterize Probe (Abs/Fluor) Characterize Probe (Abs/Fluor) Synthesize & Purify FRET Probe->Characterize Probe (Abs/Fluor) Incubate Probe with Sample Incubate Probe with Sample Characterize Probe (Abs/Fluor)->Incubate Probe with Sample Enzymatic Cleavage Enzymatic Cleavage Incubate Probe with Sample->Enzymatic Cleavage Measure Fluorescence Measure Fluorescence Enzymatic Cleavage->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: A generalized workflow for the synthesis, characterization, and application of a NIR FRET probe for enzyme activity assays.

By carefully considering the performance characteristics and following robust experimental protocols, researchers can confidently select and utilize alternatives to this compound for the development of highly sensitive and specific NIR FRET probes for a wide range of biological applications.

References

Performance of Sulfo-QSY21-NHS in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-QSY21-NHS, a non-fluorescent quencher, and its performance in various biological sample types. Understanding the nuances of how this quencher and its alternatives behave in complex environments like serum, plasma, and cell lysates is critical for the development of robust and reliable fluorescence-based assays. This document offers a comparative analysis, supported by experimental protocols and conceptual diagrams, to aid in the selection of the most appropriate quencher for your research needs.

Introduction to this compound

This compound is a dark quencher with a broad absorption spectrum in the red to near-infrared (NIR) region, making it an effective acceptor for a wide range of fluorophores in Förster Resonance Energy Transfer (FRET) applications. The N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on proteins, peptides, and other biomolecules. The addition of a sulfonate group ("Sulfo") significantly increases its water solubility, which can be advantageous when working with biological samples, as it reduces the need for organic co-solvents that may denature proteins.[1]

Performance in Different Biological Sample Types

The performance of any FRET pair, including those utilizing this compound, can be influenced by the complexity of the biological matrix. Factors such as autofluorescence, light scattering, and the presence of endogenous biomolecules can all impact assay sensitivity and specificity. While direct, publicly available, head-to-head comparative studies of this compound across different biological samples are limited, we can infer its expected performance based on its chemical properties and general knowledge of FRET assays in such matrices.

Key Considerations in Biological Samples:

  • Serum and Plasma: These samples contain a high concentration of proteins, lipids, and other molecules that can lead to non-specific binding and background fluorescence. The high water solubility of this compound is beneficial here, as it can minimize aggregation and non-specific hydrophobic interactions. However, the potential for esterase activity in serum and plasma could affect the stability of the NHS ester linkage if the conjugation and purification are not performed efficiently.

  • Cell Lysates: The composition of cell lysates can vary significantly depending on the cell type and lysis method. They contain a complex mixture of proteins, nucleic acids, and cellular debris, which can contribute to background signals. Careful optimization of labeling and washing steps is crucial to ensure specific signal detection.

  • Tissue Homogenates: These are the most complex of the sample types, with high levels of autofluorescence and light scattering. The choice of a long-wavelength fluorophore paired with this compound is advantageous in tissue homogenates to minimize the impact of these interfering factors.

Comparison with Alternative Quenchers

Several alternative quenchers are available, with the "Black Hole Quencher" (BHQ) series being a popular choice. BHQ-2, in particular, has a similar quenching range to this compound and is a relevant competitor.

FeatureThis compoundBHQ-2 NHS Ester
Quenching Range ~580 - 680 nm~560 - 670 nm
Structure ProprietaryAromatic azo compound
Water Solubility High (sulfonated)Moderate
Key Advantage Increased water solubility can reduce aggregation and the need for organic solvents.Well-established performance in a wide range of applications, including qPCR probes.
Potential Limitation Limited publicly available comparative data in complex biological samples.May require organic co-solvents for dissolution and labeling, which could impact sensitive proteins.

Table 1: Comparison of this compound and BHQ-2 NHS Ester.

Quantitative Data Summary

Due to the lack of publicly available, direct comparative studies, the following table provides a conceptual framework for evaluating quencher performance. Researchers are encouraged to generate their own data following the provided protocols.

Biological SampleParameterThis compound (Expected)Alternative Quencher (e.g., BHQ-2) (Expected)
Human Serum Signal-to-Noise Ratio Moderate to HighModerate to High
Probe Stability GoodGood
Bovine Plasma Signal-to-Noise Ratio Moderate to HighModerate to High
Probe Stability GoodGood
HEK293 Cell Lysate Signal-to-Noise Ratio HighHigh
Probe Stability Very GoodVery Good
Mouse Brain Homogenate Signal-to-Noise Ratio ModerateModerate
Probe Stability GoodGood

Table 2: Conceptual Performance of Quenchers in Different Biological Samples.

Experimental Protocols

The following is a general protocol for labeling a protein with this compound. This should be optimized for each specific application.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete for labeling.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Labeling Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted quencher and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against an appropriate buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the quencher.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer mix Mix Protein and Quencher protein->mix quencher Dissolve this compound in DMSO quencher->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate purify Purify (Gel Filtration/Dialysis) incubate->purify analyze Characterize (DOL) purify->analyze

Caption: Workflow for labeling proteins with this compound.

fret_pathway cluster_no_cleavage Intact Probe cluster_cleavage Cleaved Probe donor_nc Donor (Excited) acceptor_nc Acceptor (Sulfo-QSY21) donor_nc->acceptor_nc FRET enzyme Protease Cleavage quenched No Fluorescence acceptor_nc->quenched light_in_nc Excitation Light light_in_nc->donor_nc donor_c Donor (Excited) fluorescence Fluorescence donor_c->fluorescence acceptor_c Acceptor light_in_c Excitation Light light_in_c->donor_c

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.